Product packaging for Acid-PEG4-NHS ester(Cat. No.:)

Acid-PEG4-NHS ester

Cat. No.: B13706962
M. Wt: 391.37 g/mol
InChI Key: UZALGPVEUZNYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acid-PEG4-NHS ester is a useful research compound. Its molecular formula is C16H25NO10 and its molecular weight is 391.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO10 B13706962 Acid-PEG4-NHS ester

Properties

Molecular Formula

C16H25NO10

Molecular Weight

391.37 g/mol

IUPAC Name

3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C16H25NO10/c18-13-1-2-14(19)17(13)27-16(22)4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(20)21/h1-12H2,(H,20,21)

InChI Key

UZALGPVEUZNYBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG4-NHS Ester: A Versatile Bioconjugation Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid-PEG4-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation and drug development.[1][] It features a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility, flanked by a carboxylic acid group at one end and a highly reactive N-hydroxysuccinimide (NHS) ester at the other.[1][3] This unique architecture allows for the covalent linkage of molecules, most notably the conjugation of payloads to amine-containing biomolecules such as proteins, peptides, and antibodies.[3] The PEG spacer not only enhances the aqueous solubility of the molecule and its conjugates but also minimizes steric hindrance, thereby preserving the biological activity of the labeled biomolecules. This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its applications in research and drug development.

Core Properties and Specifications

The utility of this compound stems from its well-defined chemical structure and physical properties. The NHS ester facilitates efficient and specific reactions with primary amines, while the terminal carboxylic acid offers an additional site for conjugation, often requiring activation with reagents like EDC and NHS.

Quantitative Data Summary

The following table summarizes the key quantitative data for a typical this compound reagent.

PropertyValueReference
Chemical Formula C16H25NO10
Molecular Weight 391.4 g/mol
CAS Number 2639395-41-6
Purity ≥97%
Solubility DMSO, DMF, DCM
Storage Conditions -20°C

Reaction Mechanism and Experimental Workflow

The primary application of this compound involves the acylation of primary amines by the NHS ester group, forming a stable amide bond. This reaction is highly efficient under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.

Chemical Reaction Pathway

The diagram below illustrates the reaction of the NHS ester moiety of this compound with a primary amine on a biomolecule.

G cluster_reactants Reactants cluster_products Products Acid_PEG4_NHS This compound Conjugate Acid-PEG4-Biomolecule (Stable Amide Bond) Acid_PEG4_NHS->Conjugate + Biomolecule-NH2 Biomolecule Biomolecule-NH2 (e.g., Protein) Biomolecule->Conjugate NHS N-hydroxysuccinimide (Byproduct)

Reaction of this compound with a primary amine.
Experimental Workflow for Protein Labeling

The following diagram outlines a typical workflow for labeling a protein with this compound.

G Start Start: Prepare Reagents Reagent_Prep Dissolve this compound in anhydrous DMSO or DMF. Prepare protein in amine-free buffer (e.g., PBS, pH 7.2-8.0). Start->Reagent_Prep Conjugation Conjugation Reaction: Add NHS ester solution to protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C. Reagent_Prep->Conjugation Quenching Quench Reaction: Add quenching buffer (e.g., Tris or glycine) to consume unreacted NHS ester. Conjugation->Quenching Purification Purify Conjugate: Remove excess reagents by size-exclusion chromatography (desalting column) or dialysis. Quenching->Purification Analysis Analyze Conjugate: Characterize the conjugate using SDS-PAGE, mass spectrometry, or other relevant methods. Purification->Analysis End End: Labeled Protein Analysis->End

Workflow for protein conjugation with this compound.

Detailed Experimental Protocols

A successful conjugation reaction requires careful preparation of reagents and optimization of reaction conditions. The following protocols provide a detailed methodology for labeling amine-containing molecules.

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Amine-free buffers are crucial to prevent competing reactions.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification system: Desalting columns (size-exclusion chromatography) or dialysis cassettes.

Protocol for Protein Labeling

This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.

  • Reagent Preparation :

    • Equilibrate all reagents to room temperature before use.

    • Prepare the protein solution in the chosen Reaction Buffer at a concentration of 1-5 mg/mL.

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and will hydrolyze in the presence of water.

  • Conjugation Reaction :

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction :

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.

  • Purification of the Conjugate :

    • Remove excess, unreacted this compound and reaction byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization :

    • Analyze the purified conjugate to confirm successful labeling and determine the degree of modification. Techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy can be employed.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications.

  • PEGylation of Biomolecules : The addition of the PEG spacer (PEGylation) can improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides. PEGylation can also reduce the immunogenicity of the biomolecule.

  • Antibody-Drug Conjugates (ADCs) : this compound can serve as a linker to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The hydrophilic spacer ensures that the ADC remains soluble and stable in circulation.

  • PROTACs : In the field of targeted protein degradation, this molecule can be used as a component of Proteolysis Targeting Chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase to induce its degradation.

  • Surface Modification : The NHS ester can be used to immobilize proteins or other amine-containing ligands onto surfaces for applications in biosensors and immunoassays.

Conclusion

This compound is a versatile and powerful reagent for bioconjugation. Its hydrophilic PEG4 spacer and reactive NHS ester group enable the efficient and stable linkage of molecules, with broad applications in basic research, diagnostics, and therapeutic development. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this crosslinker in their work. Proper handling of the moisture-sensitive NHS ester and optimization of reaction conditions are critical for achieving successful and reproducible results.

References

An In-Depth Technical Guide to Acid-PEG4-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG4-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application, supplemented with visual diagrams of key workflows and reaction mechanisms.

Core Concepts: Chemical Structure and Properties

This compound is a versatile chemical tool featuring a tetraethylene glycol (PEG4) spacer flanked by a carboxylic acid and an N-hydroxysuccinimide (NHS) ester. This unique structure imparts valuable characteristics for bioconjugation. The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which is particularly beneficial when working with hydrophobic biomolecules or payloads[1]. It also provides a flexible linker that can reduce steric hindrance between conjugated molecules.

The NHS ester is a highly reactive group that specifically and efficiently couples with primary amines (such as the side chains of lysine residues and the N-termini of proteins) under physiological to slightly basic conditions (pH 7.2-8.5) to form stable amide bonds[2][3]. The terminal carboxylic acid offers an additional functional handle that can be activated, for instance with carbodiimides like EDC, to react with other nucleophiles, although the primary utility of this specific reagent lies in its amine-reactive NHS ester.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for designing and executing successful conjugation experiments.

PropertyValueReference
Chemical Formula C16H25NO10[4]
Molecular Weight 391.4 g/mol [4]
CAS Number 2639395-41-6
Purity Typically >95%
Appearance Varies (often a solid or oil)
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, desiccated
Reactivity and Stability of the NHS Ester

The reactivity and stability of the NHS ester are critical parameters that are highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state for the reaction to proceed efficiently, which is favored at pH values above the pKa of the amine. However, the NHS ester is also susceptible to hydrolysis, a competing reaction that inactivates the reagent. The rate of hydrolysis increases significantly with increasing pH. Therefore, a careful balance must be struck to achieve optimal conjugation efficiency.

The following table provides data on the hydrolysis half-life of NHS esters at various pH values. While this data is for NHS esters in general, it serves as a valuable guide for reactions involving this compound.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours
8.04~1 hour
8.6410 minutes
9.0Room Temp< 10 minutes

The rate of amidation is also pH-dependent. A study on a similar NHS ester with a PEG4-amine showed that the reaction half-life decreased significantly as the pH increased from 8.0 to 9.0, indicating a faster reaction rate at higher pH despite the increased rate of hydrolysis.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound, including protein labeling, antibody-drug conjugate (ADC) synthesis, and nanoparticle functionalization.

General Protocol for Protein Labeling with this compound

This protocol describes the conjugation of this compound to primary amines on a target protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS at pH 7.2-8.0.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.

    • Gently mix the reaction solution and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or have reacted with the quenching agent.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the purified PEGylated protein using a standard protein assay (e.g., BCA).

    • The degree of PEGylation can be assessed by methods such as MALDI-TOF mass spectrometry, which will show an increase in molecular weight corresponding to the number of attached PEG linkers.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This compound can be used as a linker in the synthesis of ADCs, connecting the antibody to a cytotoxic payload. This workflow assumes the payload has been modified with a functional group that can react with the free acid end of the linker after the initial antibody conjugation.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Payload Attachment cluster_2 Purification & Characterization Antibody Antibody with Lysine Residues Conjugation Amine-NHS Ester Reaction (pH 7.2-8.5) Antibody->Conjugation NHS_Ester This compound NHS_Ester->Conjugation Ab_Linker Antibody-PEG4-Acid Conjugate Conjugation->Ab_Linker Activation Carboxylic Acid Activation (e.g., EDC/NHS) Ab_Linker->Activation Payload Amine-Modified Payload ADC_Formation Amide Bond Formation Payload->ADC_Formation Activation->ADC_Formation Final_ADC Final Antibody-Drug Conjugate ADC_Formation->Final_ADC Purification Purification (e.g., SEC, HIC) Final_ADC->Purification Characterization Characterization (e.g., Mass Spec, HPLC) Purification->Characterization

ADC Synthesis Workflow

This diagram illustrates a two-step process for ADC synthesis. First, the this compound reacts with lysine residues on the antibody. The resulting antibody-linker conjugate, now presenting a terminal carboxylic acid, is then activated (e.g., with EDC/NHS) to react with an amine-modified payload, forming the final ADC. Purification and characterization are crucial final steps to ensure the quality and efficacy of the conjugate.

Workflow for Nanoparticle Functionalization

This compound is also employed to functionalize the surface of nanoparticles, for example, to improve their biocompatibility or to attach targeting ligands. This protocol outlines the general steps for modifying amine-functionalized nanoparticles.

Nanoparticle_Functionalization NP_Amine Amine-Functionalized Nanoparticles Reaction Conjugation Reaction (pH 7.2-8.5) NP_Amine->Reaction NHS_Ester This compound NHS_Ester->Reaction Washing Washing & Centrifugation (to remove excess reagent) Reaction->Washing Functionalized_NP PEGylated Nanoparticles Washing->Functionalized_NP PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Degraded_Protein Degraded Protein Fragments Degradation->Degraded_Protein

References

Unveiling the Potential of Acid-PEG4-NHS Ester: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Overview of the Heterobifunctional Linker, Acid-PEG4-NHS Ester (CAS 2639395-41-6), for Researchers, Scientists, and Drug Development Professionals.

This in-depth guide provides a detailed examination of this compound, a versatile heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and proteomics. Featuring a tetraethylene glycol (PEG4) spacer, this linker offers a unique combination of a carboxylic acid and an N-hydroxysuccinimide (NHS) ester, enabling covalent modification of biomolecules to enhance their therapeutic and diagnostic properties. This document outlines its physicochemical characteristics, detailed experimental protocols, and key applications, offering a vital resource for professionals in the life sciences.

Physicochemical and Technical Specifications

This compound is characterized by its defined molecular structure and high purity, making it a reliable reagent for reproducible bioconjugation. The PEG4 spacer enhances the aqueous solubility of the resulting conjugates and provides spatial separation between the conjugated molecules, minimizing steric hindrance.[1][2]

PropertyValueReference(s)
CAS Number 2639395-41-6[1][3]
Molecular Formula C₁₆H₂₅NO₁₀[3]
Molecular Weight 391.37 g/mol
Alternate Name 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester
Purity Typically ≥95% - 97%
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions -20°C, sealed in a dry environment

Core Applications in Bioconjugation and Drug Development

The dual functionality of this compound underpins its broad utility in several key research and development areas:

  • PEGylation: The primary application is the introduction of polyethylene glycol (PEG) chains to proteins, peptides, and other biomolecules. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profile of therapeutic agents, often leading to a longer circulatory half-life and reduced immunogenicity.

  • Antibody-Drug Conjugates (ADCs): The NHS ester end of the molecule readily reacts with primary amines (e.g., lysine residues) on antibodies, while the carboxylic acid can be activated to couple with other molecules, forming the basis of ADC construction.

  • PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.

  • Surface Modification: The reactive groups can be used to functionalize surfaces, such as those of nanoparticles or microarrays, for the immobilization of biomolecules.

Experimental Protocols

The following sections provide detailed methodologies for the activation of the carboxylic acid and subsequent conjugation to amine-containing molecules. These protocols are based on established principles of NHS ester and carbodiimide chemistry and should be optimized for specific applications.

Protocol 1: Activation of the Carboxylic Acid Group

This protocol details the conversion of the terminal carboxylic acid of this compound into a more reactive species, such as an NHS ester, using carbodiimide chemistry. This "activated" form can then react with primary amines.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use to prevent moisture condensation. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO (e.g., 10 mg/mL) immediately before use.

  • Reaction Setup: In a microcentrifuge tube, dissolve the this compound in the Activation Buffer.

  • Activation: Add a 1.2 to 1.5-fold molar excess of EDC to the this compound solution. Immediately follow with the addition of a 1.2 to 1.5-fold molar excess of NHS or Sulfo-NHS.

  • Incubation: Vortex the mixture gently and incubate at room temperature for 30 minutes to 1 hour. The resulting solution containing the activated linker should be used immediately for conjugation.

G cluster_activation Carboxylic Acid Activation Acid_PEG4_NHS This compound (Carboxylic Acid end) Reactive_Intermediate O-acylisourea intermediate Acid_PEG4_NHS->Reactive_Intermediate + EDC EDC EDC NHS NHS / Sulfo-NHS Activated_Linker Amine-Reactive NHS ester Reactive_Intermediate->Activated_Linker + NHS

Carboxylic acid activation workflow.
Protocol 2: Conjugation of the NHS Ester Group to a Primary Amine

This protocol describes the reaction of the inherent NHS ester of this compound with a primary amine-containing molecule, such as a protein or peptide.

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody, peptide)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification tools (e.g., desalting column, dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve or exchange the amine-containing molecule into the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Linker Preparation: Dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for the specific application.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching reagent by desalting, dialysis, or another appropriate purification method.

G cluster_conditions Reaction Conditions Linker This compound (NHS ester end) Conjugate PEGylated Biomolecule (Stable Amide Bond) Linker->Conjugate Biomolecule Biomolecule (with -NH2 group) Biomolecule->Conjugate pH pH 7.2 - 8.0 Temp Room Temp or 4°C

NHS ester to amine conjugation pathway.

Signaling Pathways and Experimental Workflows

While specific signaling pathway diagrams involving this compound are highly dependent on the conjugated biomolecule, the logical workflow for its use in modifying a therapeutic antibody to create an ADC can be generalized.

G cluster_workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow Antibody Therapeutic Antibody (contains Lysine residues) Conjugation1 Conjugate NHS ester to Antibody (Protocol 2) Antibody->Conjugation1 Linker This compound Activation Activate Carboxylic Acid (Protocol 1) Linker->Activation Linker->Conjugation1 Conjugation2 Conjugate Activated Linker to Drug Activation->Conjugation2 Drug Cytotoxic Drug (with amine group) Drug->Conjugation2 Intermediate Antibody-Linker Intermediate Conjugation1->Intermediate Intermediate->Conjugation2 ADC Final Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification Purification and Characterization ADC->Purification

Generalized workflow for ADC synthesis.

This guide serves as a foundational resource for the application of this compound. For optimal results, researchers are encouraged to perform small-scale pilot experiments to determine the ideal reaction conditions for their specific biomolecules and applications.

References

An In-depth Technical Guide to NHS Ester Reactions with Primary Amines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, oligonucleotides, and other biomolecules.[1][2][3] Its widespread adoption stems from the simplicity and efficiency with which NHS esters react with primary amines to form stable amide bonds under aqueous conditions.[][5] This technical guide provides a comprehensive exploration of the chemical principles, practical applications, and critical parameters governing NHS ester reactions. Detailed experimental protocols, quantitative data summaries, and visual representations of the underlying processes are presented to empower researchers in designing and executing robust bioconjugation strategies for applications ranging from fluorescent labeling to the development of antibody-drug conjugates (ADCs).

The Core of the Chemistry: Reaction Mechanism

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The primary amine, typically found at the N-terminus of a polypeptide chain or on the side chain of a lysine residue, acts as a nucleophile. Its lone pair of electrons attacks the carbonyl carbon of the NHS ester, leading to the formation of a transient tetrahedral intermediate. This intermediate subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable and irreversible amide bond.

A critical aspect of this reaction is the competition between the desired aminolysis (reaction with the amine) and hydrolysis, where the NHS ester reacts with water. The rates of both reactions are significantly influenced by the reaction conditions, most notably the pH of the buffer.

Key Factors Influencing NHS Ester Reactions

The success and efficiency of an NHS ester conjugation are dictated by several critical parameters. Careful control of these factors is paramount to maximize the yield of the desired conjugate while minimizing side reactions.

pH: The Most Critical Parameter

The pH of the reaction buffer is the most influential factor in NHS ester chemistry. The optimal pH range for the reaction with primary amines is typically between 7.2 and 8.5.

  • Below pH 7.2: Primary amines are predominantly protonated (–NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.

  • Within the optimal pH range (7.2-8.5): A sufficient concentration of the primary amine is in its deprotonated, nucleophilic state (–NH₂) to react efficiently with the NHS ester.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly. This competing reaction with water reduces the amount of NHS ester available to react with the target amine, leading to lower conjugation efficiency.

Buffer Composition

The choice of buffer is crucial to avoid unwanted side reactions.

  • Compatible Buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions as they do not contain primary amines.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. These buffers will compete with the target biomolecule for reaction with the NHS ester, significantly reducing the conjugation yield. If a protein is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary prior to conjugation.

Temperature and Reaction Time

NHS ester reactions are typically carried out at room temperature (20-25°C) or at 4°C. Reactions at room temperature are generally faster, with typical incubation times ranging from 30 minutes to 4 hours. Performing the reaction at 4°C can be beneficial for sensitive proteins and can help to minimize hydrolysis of the NHS ester, often requiring longer incubation times, up to overnight.

Molar Ratio of Reactants

To drive the reaction towards the formation of the desired conjugate, a molar excess of the NHS ester over the amine-containing biomolecule is typically used. A 5- to 20-fold molar excess is a common starting point, with the optimal ratio determined empirically for each specific protein and label.

Solubility

Many non-sulfonated NHS esters have poor aqueous solubility and need to be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture. It is crucial to use high-quality, amine-free DMF to prevent reaction with the NHS ester.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing NHS ester coupling reactions.

Table 1: Stability of NHS Esters in Aqueous Solution (Half-life of Hydrolysis)

pHTemperature (°C)Half-lifeReference(s)
7.004-5 hours
8.6410 minutes

Table 2: Recommended Reaction Conditions

ParameterRecommended Range/ValueReference(s)
pH7.2 - 8.5
Compatible BuffersPhosphate, Carbonate-Bicarbonate, HEPES, Borate
Temperature4°C to Room Temperature (25°C)
Incubation Time30 minutes to overnight
Molar Excess of NHS Ester5- to 20-fold
Protein Concentration1-10 mg/mL

Potential Side Reactions

While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains under certain conditions, particularly when primary amines are not readily accessible.

  • Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues can react with NHS esters to form unstable ester linkages. These O-acyl adducts are prone to hydrolysis, which can lead to a heterogeneous product mixture. Adjusting the reaction pH towards the lower end of the optimal range (e.g., pH 7.5) can help to disfavor these side reactions.

Applications in Research and Drug Development

The versatility of NHS ester chemistry has made it a vital tool in numerous scientific disciplines.

  • Protein Labeling: NHS esters are widely used to attach fluorescent dyes, biotin, and other reporter molecules to proteins and antibodies for use in various assays such as immunofluorescence, ELISA, and flow cytometry.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, NHS esters are employed to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • Immunoassays and Diagnostics: NHS esters are used to immobilize antibodies and other proteins onto surfaces for the development of diagnostic assays.

  • Proximity Labeling: Techniques like TurboID utilize an engineered biotin ligase to generate a reactive biotin-NHS ester intermediate that covalently labels primary amines on nearby proteins, allowing for the identification of protein-protein interactions within living cells.

Detailed Experimental Protocols

The following are generalized protocols for the labeling of proteins and oligonucleotides with NHS esters. It is important to note that optimal conditions may vary depending on the specific biomolecule and label being used.

Protocol for Protein Labeling with an NHS Ester
  • Prepare the Protein Solution:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or PBS) at a pH of 7.2-8.5.

    • The recommended protein concentration is between 1-10 mg/mL.

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF.

    • The concentration of the stock solution will depend on the desired molar excess.

  • Perform the Conjugation Reaction:

    • Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester is a common starting point and may need to be optimized.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional):

    • To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.

  • Purify the Conjugate:

    • Remove the unreacted label and byproducts by passing the reaction mixture over a size-exclusion chromatography column (desalting column) equilibrated with a suitable storage buffer (e.g., PBS). Gel filtration or dialysis are also effective purification methods.

Protocol for Labeling of Amine-Modified Oligonucleotides
  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in an amine-free buffer with a pH between 7 and 9 (e.g., 0.1 M sodium bicarbonate).

  • Prepare the NHS Ester Solution:

    • Dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.

  • Perform the Conjugation Reaction:

    • Add the NHS ester solution to the oligonucleotide solution. A 5-10 equivalent excess of the NHS ester is typically used.

    • Agitate the mixture and incubate at room temperature for a short period (e.g., 1-4 hours).

  • Purify the Conjugate:

    • Separate the labeled oligonucleotide from excess NHS ester and byproducts using methods such as ethanol precipitation or size-exclusion chromatography.

Visualizing the Process: Diagrams

The following diagrams illustrate the key aspects of the NHS ester reaction with primary amines.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NHSEster NHS Ester (R-CO-O-NHS) TetrahedralIntermediate Tetrahedral Intermediate NHSEster->TetrahedralIntermediate Nucleophilic Attack PrimaryAmine Primary Amine (R'-NH₂) PrimaryAmine->TetrahedralIntermediate AmideBond Stable Amide Bond (R-CO-NH-R') TetrahedralIntermediate->AmideBond Collapse NHS N-hydroxysuccinimide (Leaving Group) TetrahedralIntermediate->NHS

Caption: The reaction mechanism of an NHS ester with a primary amine.

ExperimentalWorkflow A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C Mix Reactants (Add NHS ester to protein solution) A->C B Prepare NHS Ester Solution (Anhydrous DMSO or DMF) B->C D Incubate (RT for 1-4h or 4°C overnight) C->D E Quench Reaction (Optional) (Add Tris or Glycine) D->E F Purify Conjugate (Size-exclusion chromatography) D->F If not quenching E->F G Characterize Conjugate F->G

Caption: A typical experimental workflow for protein labeling with NHS esters.

Factors cluster_favorable Favorable Conditions cluster_unfavorable Unfavorable Conditions Reaction NHS Ester Reaction Efficiency pH_opt Optimal pH (7.2-8.5) pH_opt->Reaction Buffer_compat Compatible Buffer (e.g., Phosphate, Borate) Buffer_compat->Reaction Temp_opt Optimal Temperature (4°C - RT) Temp_opt->Reaction Excess_NHS Molar Excess of NHS Ester Excess_NHS->Reaction pH_low Low pH (<7.2) (Protonated Amine) pH_low->Reaction pH_high High pH (>8.5) (Increased Hydrolysis) pH_high->Reaction Hydrolysis NHS Ester Hydrolysis pH_high->Hydrolysis Buffer_incompat Incompatible Buffer (e.g., Tris, Glycine) Buffer_incompat->Reaction Hydrolysis->Reaction

Caption: Factors influencing the efficiency of the NHS ester reaction.

References

An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two widely used coupling reagents in organic synthesis and drug development: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). The activation of carboxylic acids is a fundamental step in the formation of amide bonds, a ubiquitous linkage in pharmaceuticals and biologically active molecules. The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity.

Core Principles of Carboxylic Acid Activation

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process. It requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" makes the carbonyl carbon more susceptible to nucleophilic attack by the amine. Both EDC and HATU are highly effective at this activation process, albeit through different mechanisms.

EDC-Mediated Amide Bond Formation

EDC is a water-soluble carbodiimide that is widely used for its convenience and the water-solubility of its urea byproduct, which simplifies purification.[1][2][3]

Mechanism of Action:

EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate can then react with a primary amine to form the desired amide bond, releasing a soluble N,N'-disubstituted urea byproduct.

However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid or rearrange to a stable N-acylurea, which is a common side reaction. To improve efficiency and suppress side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often used. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to hydrolysis and rearrangement, and more reactive towards the amine.

EDC_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (highly reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC O_Acylisourea->CarboxylicAcid Hydrolysis Amide Amide (R-CONH-R') O_Acylisourea->Amide + Amine ActiveEster Active Ester (more stable) O_Acylisourea->ActiveEster + HOBt/NHS SideReaction N-Acylurea (side product) O_Acylisourea->SideReaction Rearrangement Amine Amine (R'-NH2) Urea Urea Byproduct (water-soluble) HOBt_NHS Additive (HOBt or NHS) ActiveEster->Amide + Amine Hydrolysis Hydrolysis HATU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) CarboxylicAcid->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt Active Ester (highly reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide (R-CONH-R') OAt_Ester->Amide + Amine Amine Amine (R'-NH2) Byproducts Byproducts (HOAt, Tetramethylurea) Experimental_Workflow Start Start Dissolve Dissolve Carboxylic Acid and Additives (if any) Start->Dissolve Activate Add Coupling Reagent (EDC or HATU) Dissolve->Activate AddAmine Add Amine Activate->AddAmine React Reaction Monitoring (TLC, LC-MS) AddAmine->React Workup Aqueous Work-up React->Workup Purify Purification (Column Chromatography) Workup->Purify End Pure Amide Purify->End

References

Applications of PEGylation in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, has emerged as a cornerstone technology in pharmaceutical research and development. This guide provides a comprehensive overview of the principles, applications, and technical considerations of PEGylation for researchers, scientists, and drug development professionals. By enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents, PEGylation has successfully transformed numerous proteins, peptides, and small molecules into viable drug candidates with improved efficacy and safety profiles. This document details the core benefits of PEGylation, including extended circulatory half-life, reduced immunogenicity, and enhanced stability and solubility. Furthermore, it provides detailed experimental protocols for common PEGylation and characterization techniques, quantitative data on the impact of PEGylation on drug performance, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this critical technology.

Core Principles of PEGylation

PEGylation involves the covalent conjugation of one or more PEG chains to a target molecule, most commonly a protein, peptide, or small-molecule drug.[1] PEG is a non-toxic, non-immunogenic, and highly soluble polymer approved by the FDA, making it an ideal candidate for bioconjugation.[2] The attachment of PEG chains imparts several beneficial physicochemical properties to the conjugated molecule.[1]

The primary mechanism by which PEGylation enhances the therapeutic potential of a drug is by increasing its hydrodynamic size.[1] This increased size reduces the rate of renal clearance, thereby prolonging the drug's circulation time in the bloodstream.[1] Additionally, the flexible PEG chains form a hydrophilic cloud around the drug molecule, which can mask it from the host's immune system, thus reducing its immunogenicity and antigenicity. This "stealth" effect also protects the drug from proteolytic degradation.

Advantages and Limitations of PEGylation

The application of PEGylation technology offers a multitude of advantages in drug development, though it is not without its limitations.

Advantages:

  • Prolonged Circulatory Half-Life: By increasing the hydrodynamic volume, PEGylation significantly extends the in vivo half-life of therapeutics, leading to less frequent dosing regimens and improved patient compliance.

  • Reduced Immunogenicity: The PEG chains can shield antigenic epitopes on the surface of therapeutic proteins, minimizing the risk of an immune response and the formation of neutralizing antibodies.

  • Improved Stability and Solubility: PEGylation enhances the solubility of hydrophobic drugs and protects proteins from aggregation and enzymatic degradation, improving their stability in biological fluids and during storage.

  • Enhanced Pharmacokinetics: The altered size and charge of PEGylated molecules can lead to more favorable tissue distribution and reduced clearance rates.

Limitations:

  • Reduced Bioactivity: The covalent attachment of PEG chains, particularly near the active site of a protein, can sometimes lead to a decrease in its biological activity due to steric hindrance.

  • Potential for Anti-PEG Antibodies: Although PEG itself is considered non-immunogenic, the repeated administration of PEGylated therapeutics can, in some cases, lead to the development of anti-PEG antibodies, which can accelerate the clearance of the drug.

  • Manufacturing Complexity: The PEGylation process can introduce heterogeneity into the final product, with variations in the number and location of attached PEG chains, which requires rigorous analytical characterization and process control.

Quantitative Impact of PEGylation on Drug Performance

The benefits of PEGylation can be quantified by comparing the pharmacokinetic and pharmacodynamic parameters of PEGylated drugs with their non-PEGylated counterparts. The following tables summarize key data for several commercially successful PEGylated therapeutics.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs

DrugParameterNon-PEGylated ValuePEGylated ValueFold Change
Interferon alfa-2a Absorption Half-life2.3 hours50 hours (Peginterferon alfa-2a)~22
Filgrastim (G-CSF) Clearance40 mL/h/kg14 mL/h/kg (Pegfilgrastim)~0.35
Paclitaxel Biological Half-life5.05 hours (conventional liposomes)17.8 hours (PEGylated liposomes)~3.5
L-asparaginase Half-life20 hours7 ± 2 days (PEG-asparaginase)~8.4

Table 2: Bioavailability and Immunogenicity of PEGylated Drugs

DrugParameterNon-PEGylatedPEGylatedNotes
Certolizumab pegol Bioavailability (subcutaneous)N/A (Fab' fragment)~80%PEGylation enables subcutaneous administration of the Fab' fragment.
L-asparaginase Hypersensitivity ReactionsHigher incidenceLower incidencePEG-asparaginase is tolerated by many patients with hypersensitivity to the native enzyme.

Table 3: Solubility Enhancement by PEGylation

DrugFormulationSolubilityNotes
Paclitaxel PEGylated liposomal formulationImproved solubilityThe use of Tween 80 in the hydration media of the PEGylated liposome formulation increased drug solubility.

Experimental Protocols

This section provides detailed methodologies for key experiments in PEGylation research, from the conjugation reaction to the characterization of the final product.

Protein PEGylation Protocols

This protocol describes the site-selective PEGylation of the N-terminal α-amino group of a protein using a PEG-aldehyde derivative.

Materials:

  • Protein of interest (in a suitable buffer, e.g., 100 mM sodium phosphate, pH 7.5)

  • mPEG-Propionaldehyde (e.g., 20 kDa)

  • Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into a phosphate or HEPES buffer. Adjust the protein concentration to 1-10 mg/mL.

  • Reaction Setup: In a clean reaction vessel, combine the protein solution with a 5- to 10-fold molar excess of mPEG-Propionaldehyde.

  • Reductive Amination: Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours. The reaction can also be performed at room temperature for 2-4 hours, but lower temperatures often yield better selectivity for the N-terminus.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method (e.g., size-exclusion chromatography to separate based on size, or ion-exchange chromatography to separate based on charge differences between the native and PEGylated protein).

  • Characterization: Analyze the purified product to confirm the degree and site of PEGylation using techniques such as SDS-PAGE, SEC, and mass spectrometry.

This protocol describes the non-specific PEGylation of primary amine groups on lysine residues using a PEG-N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., 100 mM sodium phosphate, pH 7.0-7.5)

  • mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM)

  • Quenching solution (e.g., 1 M glycine or Tris-HCl, pH 7.5)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reaction Setup: Add a 5- to 20-fold molar excess of mPEG-SCM to the protein solution. The molar ratio can be adjusted to control the degree of PEGylation.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purification: Separate the PEGylated protein from the reaction mixture as described in the N-terminal PEGylation protocol.

  • Characterization: Characterize the purified product to determine the average number of PEG chains attached per protein molecule.

This protocol outlines a method for site-specific PEGylation using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This requires the protein to be pre-functionalized with an azide or alkyne group.

Materials:

  • Azide- or alkyne-functionalized protein

  • Alkyne- or azide-functionalized PEG

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Purification system

Procedure:

  • Reactant Preparation: Prepare stock solutions of the azide/alkyne-protein, alkyne/azide-PEG, CuSO₄, sodium ascorbate, and THPTA.

  • Reaction Mixture: In a reaction vessel, combine the functionalized protein and a 1.5- to 5-fold molar excess of the functionalized PEG in the reaction buffer.

  • Catalyst Addition: Prepare the catalyst solution by pre-mixing CuSO₄ and THPTA in a 1:5 molar ratio. Add the catalyst solution to the reaction mixture to a final copper concentration of 50-200 µM.

  • Initiation: Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or HPLC.

  • Purification: Purify the site-specifically PEGylated protein from the reaction components.

  • Characterization: Confirm the site-specific conjugation and purity of the final product.

Characterization Protocols

Materials:

  • Polyacrylamide gels (appropriate percentage for the size of the protein and PEGylated conjugate)

  • SDS-PAGE running buffer

  • Sample loading buffer (with or without reducing agent)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the protein sample (native and PEGylated) with the sample loading buffer. Heat the samples at 95°C for 5 minutes (for denaturing, non-reducing conditions, omit the reducing agent and heating step).

  • Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel in the electrophoresis apparatus with running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue for 1-2 hours with gentle agitation.

  • Destaining: Destain the gel with the destaining solution until the protein bands are clearly visible against a clear background.

  • Analysis: Analyze the gel to observe the shift in molecular weight of the PEGylated protein compared to the native protein. The PEGylated protein will migrate slower, appearing as a higher molecular weight band.

Materials:

  • HPLC system with a UV detector

  • SEC column with an appropriate pore size for the expected molecular weight range

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Protein standards for column calibration

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the PEGylated protein sample onto the column.

  • Chromatogram Acquisition: Record the chromatogram by monitoring the absorbance at 280 nm.

  • Analysis: The PEGylated protein will elute earlier than the non-PEGylated protein due to its larger hydrodynamic radius. The peak areas can be used to quantify the relative amounts of each species. The column can be calibrated with protein standards of known molecular weight to estimate the apparent molecular weight of the PEGylated conjugate.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid for proteins >10 kDa, or α-cyano-4-hydroxycinnamic acid for smaller molecules)

  • Sample solvent (e.g., water/acetonitrile with 0.1% TFA)

Procedure:

  • Sample-Matrix Preparation: Mix the purified PEGylated protein sample with the matrix solution in a 1:1 ratio.

  • Target Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Mass Spectrometry: Insert the target plate into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the different PEGylated species (e.g., mono-, di-, tri-PEGylated). The mass difference between the peaks will correspond to the molecular weight of the attached PEG chain, allowing for the determination of the degree of PEGylation.

Visualization of Pathways and Workflows

Signaling Pathways

Peginterferon-alpha binds to the interferon-alpha receptor (IFNAR), which activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. This leads to the transcription of interferon-stimulated genes (ISGs) that have antiviral and immunomodulatory effects.

JAK_STAT_Pathway Peginterferon Peginterferon-α IFNAR IFNAR1/2 Receptor Peginterferon->IFNAR Binds JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates TYK2->STAT1 Phosphorylates TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE ISGF3->ISRE Binds to ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Promotes Transcription Antiviral Antiviral & Immunomodulatory Effects ISG->Antiviral GHR_Signaling cluster_membrane Cell Membrane GHR Growth Hormone Receptor (GHR) JAK2 JAK2 GHR->JAK2 Recruits & Activates GH Growth Hormone (GH) GH->GHR Binds & Activates Pegvisomant Pegvisomant Pegvisomant->GHR Binds & Blocks STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Dimerizes & Translocates to IGF1 IGF-1 Gene Transcription pSTAT5->IGF1 Induces PEGylation_Workflow Start Start: Native Protein Reaction PEGylation Reaction (Protein + Activated PEG) Start->Reaction Mixture Reaction Mixture (PEGylated Protein, Unreacted Protein, Excess PEG) Reaction->Mixture Purification Purification (e.g., SEC, IEX) Mixture->Purification Purified Purified PEGylated Protein Purification->Purified Characterization Characterization Purified->Characterization SDS SDS-PAGE Characterization->SDS SEC_analysis SEC Analysis Characterization->SEC_analysis MS Mass Spectrometry Characterization->MS Activity Biological Activity Assay Characterization->Activity End End: Characterized PEGylated Protein SDS->End SEC_analysis->End MS->End Activity->End

References

An In-depth Technical Guide to Bifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular and molecular biology, understanding the spatial arrangement and interaction of biomolecules is paramount to deciphering their function. Bifunctional crosslinkers are powerful chemical tools that covalently connect two or more molecules, providing invaluable insights into protein-protein interactions, protein structure, and the architecture of complex biological assemblies.[1][2] This in-depth technical guide provides a comprehensive overview of bifunctional crosslinkers, their classification, applications, and detailed experimental protocols for their use in research and drug development.

Core Concepts of Bifunctional Crosslinkers

Bifunctional crosslinkers are reagents that possess two reactive groups, capable of forming covalent bonds with specific functional groups on proteins and other biomolecules.[1][3] These reactive groups are separated by a spacer arm, the length and chemical nature of which can be varied to suit specific applications.[4] The ability to "freeze" molecular interactions in time allows for their subsequent analysis by a variety of techniques, including mass spectrometry and western blotting.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be categorized based on several key features: the nature of their reactive groups, the cleavability of their spacer arm, and their photoreactivity.

1. Based on Reactive Groups:

  • Homobifunctional Crosslinkers: These possess two identical reactive groups and are used to link molecules with the same type of functional group, such as two primary amines. They are often employed in one-step reactions to polymerize molecules or to study the subunit composition of proteins.

  • Heterobifunctional Crosslinkers: These contain two different reactive groups, allowing for the sequential conjugation of molecules with different functional groups. This two-step approach offers greater control and minimizes the formation of unwanted polymers.

2. Based on Spacer Arm Cleavability:

  • Non-Cleavable Crosslinkers: These form stable, permanent covalent bonds between target molecules. They are ideal for applications where the stability of the crosslinked complex is crucial, such as in co-immunoprecipitation experiments.

  • Cleavable Crosslinkers: These contain a labile bond within their spacer arm that can be broken under specific conditions, such as reduction, changes in pH, or enzymatic cleavage. This feature is particularly advantageous in mass spectrometry-based analyses, as it simplifies the identification of crosslinked peptides.

3. Based on Photoreactivity:

  • Photoreactive Crosslinkers: These are a subset of heterobifunctional crosslinkers that have one reactive group that is activated by UV light. This allows for precise temporal control over the crosslinking reaction, enabling the capture of transient interactions at specific moments.

4. Zero-Length Crosslinkers:

  • Zero-Length Crosslinkers: These reagents facilitate the direct covalent bonding of two biomolecules without becoming part of the final linkage. A prominent example is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which couples carboxyl groups to primary amines.

Data Presentation: Quantitative Properties of Common Bifunctional Crosslinkers

The choice of a bifunctional crosslinker is dictated by the specific requirements of the experiment, including the desired spacer arm length, reactivity, and solubility. The following tables summarize the key quantitative properties of a selection of commonly used crosslinkers.

Homobifunctional Crosslinkers Reactive Groups Spacer Arm Length (Å) Water Solubility Cleavability Membrane Permeability
DSS (Disuccinimidyl suberate)NHS ester (amine-reactive)11.4LowNon-cleavableYes
BS3 (Bis[sulfosuccinimidyl] suberate)Sulfo-NHS ester (amine-reactive)11.4HighNon-cleavableNo
DSG (Disuccinimidyl glutarate)NHS ester (amine-reactive)7.7LowNon-cleavableYes
DSP (Dithiobis[succinimidyl propionate])NHS ester (amine-reactive)12.0LowThiol-cleavableYes
DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate])Sulfo-NHS ester (amine-reactive)12.0HighThiol-cleavableNo
EGS (Ethylene glycol bis[succinimidylsuccinate])NHS ester (amine-reactive)16.1LowHydroxylamine-cleavableYes
Heterobifunctional Crosslinkers Reactive Group 1 Reactive Group 2 Spacer Arm Length (Å) Water Solubility Cleavability
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS ester (amine-reactive)Maleimide (sulfhydryl-reactive)8.3LowNon-cleavable
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Sulfo-NHS ester (amine-reactive)Maleimide (sulfhydryl-reactive)8.3HighNon-cleavable
SDA (Succinimidyl 4,4'-azipentanoate)NHS ester (amine-reactive)Diazirine (photoreactive)7.7LowNon-cleavable
LC-SDA NHS ester (amine-reactive)Diazirine (photoreactive)12.5LowNon-cleavable
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)NHS ester (amine-reactive)Maleimide (sulfhydryl-reactive)7.3LowNon-cleavable
Sulfo-MBS Sulfo-NHS ester (amine-reactive)Maleimide (sulfhydryl-reactive)7.3HighNon-cleavable
Zero-Length Crosslinkers Reactive Groups Spacer Arm Length (Å) Water Solubility
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carbodiimide (carboxyl- and amine-reactive)0High
DCC (N,N'-Dicyclohexylcarbodiimide)Carbodiimide (carboxyl- and amine-reactive)0Low

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to bifunctional crosslinkers.

Bifunctional_Crosslinker_Types cluster_main Bifunctional Crosslinkers cluster_types Classification cluster_properties Properties Crosslinker Bifunctional Crosslinker Homobifunctional Homobifunctional (Identical Reactive Groups) Crosslinker->Homobifunctional Heterobifunctional Heterobifunctional (Different Reactive Groups) Crosslinker->Heterobifunctional ZeroLength Zero-Length (No Spacer Arm) Crosslinker->ZeroLength Cleavable Cleavable Spacer Homobifunctional->Cleavable NonCleavable Non-Cleavable Spacer Homobifunctional->NonCleavable Heterobifunctional->Cleavable Heterobifunctional->NonCleavable Photoreactive Photoreactive Heterobifunctional->Photoreactive

Caption: Classification of bifunctional crosslinkers.

XL_MS_Workflow cluster_workflow Crosslinking Mass Spectrometry (XL-MS) Workflow Start Protein Complex (in vitro or in vivo) Crosslinking Crosslinking Reaction (e.g., with DSS) Start->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS DataAnalysis Data Analysis (Identification of crosslinked peptides) LC_MS->DataAnalysis Modeling Structural Modeling (Distance Constraints) DataAnalysis->Modeling

Caption: General workflow for crosslinking mass spectrometry.

ADC_Conjugation cluster_adc Antibody-Drug Conjugate (ADC) Synthesis using Sulfo-SMCC Antibody Antibody (with primary amines) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab Step 1: Reaction with NHS-ester end Sulfo_SMCC Sulfo-SMCC (Heterobifunctional Crosslinker) ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC Step 2: Reaction with maleimide end Drug Cytotoxic Drug (with sulfhydryl group)

Caption: Two-step synthesis of an antibody-drug conjugate.

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional crosslinkers. The following protocols provide step-by-step guidance for common crosslinking experiments.

Protocol 1: In Vitro Protein Crosslinking with DSS

This protocol describes the crosslinking of a purified protein or protein complex using the homobifunctional crosslinker Disuccinimidyl suberate (DSS).

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES)

  • DSS (Disuccinimidyl suberate)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.

  • Crosslinking Reaction:

    • Add the DSS stock solution to the protein sample to achieve a final crosslinker concentration of 0.25-5 mM. A 20- to 50-fold molar excess of crosslinker over protein is a common starting point for samples with a protein concentration of less than 5 mg/ml.

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.

  • Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, western blotting, or mass spectrometry.

Protocol 2: Two-Step Protein Conjugation with Sulfo-SMCC

This protocol outlines a general procedure for conjugating two proteins using the heterobifunctional crosslinker Sulfo-SMCC.

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • Sulfo-SMCC

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Desalting column

Procedure:

  • Prepare Maleimide-Activated Protein-NH2:

    • Dissolve Protein-NH2 in Conjugation Buffer.

    • Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in water.

    • Add the Sulfo-SMCC solution to the Protein-NH2 solution to achieve a 10- to 50-fold molar excess of crosslinker over protein.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Protein-SH:

    • Immediately add the desalted, maleimide-activated Protein-NH2 to the Protein-SH solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins.

Protocol 3: Zero-Length Crosslinking with EDC and Sulfo-NHS

This protocol describes the coupling of a carboxyl-containing molecule to an amine-containing molecule using EDC and Sulfo-NHS.

Materials:

  • Carboxyl-containing molecule (Molecule-COOH)

  • Amine-containing molecule (Molecule-NH2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine or 2-mercaptoethanol)

Procedure:

  • Activate Carboxyl Groups:

    • Dissolve Molecule-COOH in Activation Buffer.

    • Add EDC to a final concentration of approximately 2-4 mM and Sulfo-NHS to a final concentration of 5-10 mM.

    • Incubate for 15 minutes at room temperature.

  • Couple to Amine Groups:

    • Add the activated Molecule-COOH solution to the Molecule-NH2 in Coupling Buffer.

    • Incubate for 2 hours at room temperature.

  • Quench Reaction:

    • Add hydroxylamine to a final concentration of 10 mM to quench the reaction.

  • Purification: Purify the conjugate by dialysis or desalting to remove excess reagents.

Applications in Research and Drug Development

Bifunctional crosslinkers are indispensable tools in a wide range of applications, from fundamental research to the development of novel therapeutics.

Protein-Protein Interaction Studies

A primary application of bifunctional crosslinkers is the identification and characterization of protein-protein interactions. By covalently linking interacting proteins, these reagents allow for the stabilization of transient or weak interactions that might otherwise be lost during experimental procedures. Crosslinking mass spectrometry (XL-MS) has emerged as a particularly powerful technique for mapping protein interaction networks on a proteome-wide scale.

Antibody-Drug Conjugates (ADCs)

In the field of drug development, bifunctional crosslinkers are central to the design of antibody-drug conjugates (ADCs). ADCs combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of the ADC, ensuring that the drug remains attached to the antibody in circulation and is only released upon reaching the target cancer cells. Both cleavable and non-cleavable linkers are used in ADC design, each with distinct advantages depending on the desired mechanism of action.

Probing Protein Conformation and Dynamics

Intramolecular crosslinking can provide valuable information about the three-dimensional structure and conformational changes of proteins. By introducing crosslinks between specific residues, distance constraints can be generated that aid in the computational modeling of protein structures.

Conclusion

Bifunctional crosslinkers are versatile and powerful reagents that have revolutionized our ability to study the intricate world of molecular interactions. From elucidating the architecture of large protein complexes to enabling the development of targeted cancer therapies, the applications of these chemical tools continue to expand. A thorough understanding of the different types of crosslinkers and their specific chemistries is essential for designing and executing successful experiments. This guide provides a foundational understanding of bifunctional crosslinkers, empowering researchers, scientists, and drug development professionals to effectively leverage this technology in their scientific pursuits.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Acid-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with Acid-PEG4-NHS ester, a heterobifunctional crosslinker. This reagent allows for the introduction of a polyethylene glycol (PEG) spacer with a terminal carboxylic acid onto proteins and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester end of the molecule reacts efficiently with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The terminal carboxylic acid remains available for subsequent conjugation or for altering the surface properties of the protein.

Principle of Reaction

The labeling reaction is a nucleophilic acyl substitution where the primary amine on the protein attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[] The reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.[2][3][4][5]

Data Presentation

The following tables summarize key quantitative parameters for the successful labeling of proteins with this compound.

Table 1: Reagent and Reaction Conditions

ParameterRecommended Value/RangeNotes
Storage Temperature -20°CStore desiccated to prevent hydrolysis of the NHS ester.
Solvent for Stock Solution Anhydrous DMSO or DMFPrepare fresh immediately before use as the NHS ester is moisture-sensitive.
Reaction pH 7.2 - 8.5Optimal pH is often cited as 8.3-8.5 for efficient labeling. A lower pH (around 7.4) can be used for pH-sensitive proteins, but the reaction will be slower.
Reaction Buffers Amine-free buffers such as PBS, HEPES, bicarbonate, or borate buffers.Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.
Molar Excess of Reagent 10- to 50-fold molar excess over the protein.The optimal ratio depends on the protein concentration and the desired degree of labeling and should be optimized empirically.
Reaction Time 30 - 60 minutes at room temperature or 2 hours to overnight at 4°C.Longer incubation times may be required at lower pH or temperature.
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M Glycine.Added to a final concentration of 50-100 mM to stop the reaction.

Table 2: Purification and Storage of Labeled Protein

ParameterMethod/ConditionNotes
Purification Method Size-exclusion chromatography (desalting column) or dialysis.To remove unreacted this compound and byproducts.
Storage of Labeled Protein Store under conditions optimal for the specific protein.Typically at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of a protein with this compound.

Materials and Reagents
  • Protein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M sodium bicarbonate, or 0.1 M HEPES at pH 7.2-8.5. Ensure the buffer is free of primary amines.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification supplies: Desalting column or dialysis cassettes.

Protocol
  • Protein Preparation:

    • Dissolve the protein in the chosen Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer prior to labeling.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. This stock solution should be used promptly as the NHS ester is susceptible to hydrolysis.

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. The final volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

    • Gently mix the reaction mixture immediately.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted this compound and byproducts (such as N-hydroxysuccinimide) by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.

  • Storage:

    • Store the purified, labeled protein under conditions appropriate for its stability. For long-term storage, it is recommended to aliquot the protein and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Mandatory Visualization

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack Reagent This compound (HOOC-PEG4-CO-NHS) Reagent->Intermediate Product Labeled Protein (Protein-NH-CO-PEG4-COOH) Intermediate->Product Amide Bond Formation Byproduct N-Hydroxysuccinimide (NHS) Intermediate->Byproduct Release of NHS

Caption: Chemical reaction of this compound with a primary amine on a protein.

Experimental Workflow

ExperimentalWorkflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer) start->prep_protein reaction 3. Mix Protein and Reagent (Incubate) prep_protein->reaction prep_reagent 2. Prepare Fresh This compound Solution prep_reagent->reaction quench 4. Quench Reaction (e.g., Tris or Glycine) reaction->quench purify 5. Purify Labeled Protein (Desalting/Dialysis) quench->purify analyze 6. Characterize and Quantify (e.g., HPLC, MS) purify->analyze store 7. Store Labeled Protein analyze->store end End store->end

Caption: Experimental workflow for protein labeling with this compound.

References

Application Notes and Protocols: A Guide to Antibody Conjugation Using Acid-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of antibodies with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a critical strategy in drug development and research. PEGylation can significantly enhance the therapeutic properties of antibodies by improving their stability, increasing their bioavailability, and reducing their immunogenicity.[1][][3] Acid-PEG4-NHS ester is a heterobifunctional crosslinker that facilitates the attachment of a PEG spacer to an antibody. This linker contains an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines present on the antibody surface, and a terminal carboxylic acid group that can be used for subsequent conjugation steps if needed.[4][5]

This document provides detailed application notes and protocols for the successful conjugation of antibodies using this compound, tailored for researchers, scientists, and professionals in drug development.

Principle of the Method

The conjugation process relies on the reaction between the NHS ester moiety of the this compound and the primary amine groups (-NH2) on the antibody. These primary amines are predominantly found on the side chains of lysine residues and the N-terminus of the antibody's polypeptide chains. The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently attaching the PEG linker to the antibody. The reaction is typically performed under mild pH conditions (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus, more reactive.

Materials and Equipment

Reagents
  • Antibody of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free buffers (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate buffer)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification resin (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)

Equipment
  • Vortex mixer

  • Pipettes

  • Reaction tubes

  • Incubator or temperature-controlled shaker

  • Spectrophotometer (for determining antibody concentration)

  • Chromatography system (for purification)

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer. Buffers containing primary amines, such as Tris, will compete with the antibody for reaction with the NHS ester and must be avoided.

  • If the antibody solution contains interfering substances (e.g., Tris buffer, glycine, or BSA), perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-7.4). This can be achieved through dialysis, desalting columns, or ultrafiltration.

  • Determine the concentration of the purified antibody using a spectrophotometer at 280 nm (A280). A common concentration to start with is 1-10 mg/mL.

Preparation of this compound Stock Solution

The NHS ester is susceptible to hydrolysis in aqueous solutions, so it is critical to prepare the stock solution immediately before use.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

Antibody Conjugation Reaction

The molar ratio of this compound to the antibody is a critical parameter that needs to be optimized for each specific antibody to achieve the desired degree of labeling without causing aggregation.

  • Add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently vortexing. A typical starting point is a 10-20 fold molar excess of the NHS ester to the antibody.

  • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to maintain the integrity of the antibody.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

Quenching the Reaction

After the incubation period, any unreacted NHS ester must be quenched to prevent further reactions in downstream applications.

  • Add a quenching buffer, such as 1 M Tris-HCl or glycine, to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

Purification of the Conjugated Antibody

It is essential to remove the excess, unreacted this compound and the quenching agent from the conjugated antibody.

  • Purify the antibody-PEG conjugate using size-exclusion chromatography (SEC), dialysis, or spin desalting columns. The choice of method will depend on the sample volume and the desired purity.

  • Collect the fractions containing the purified conjugate.

Characterization of the Conjugate

After purification, it is important to characterize the antibody-PEG conjugate.

  • Determine the final concentration of the conjugated antibody using a spectrophotometer at 280 nm.

  • Assess the Degree of Labeling (DOL): The number of PEG molecules attached to each antibody can be determined using techniques such as MALDI-TOF mass spectrometry or by methods that quantify the PEG moiety.

  • Functional Analysis: Perform binding assays (e.g., ELISA) to confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody.

  • Stability and Aggregation Analysis: Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to assess the stability and aggregation state of the conjugate.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the antibody conjugation protocol.

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve conjugation efficiency.
Molar Ratio (NHS ester:Antibody) 10:1 to 50:1This needs to be optimized for each antibody.
Reaction pH 7.2 - 8.5Optimal for reactivity of primary amines.
Reaction Temperature Room Temperature or 4°CLower temperatures may require longer incubation times.
Incubation Time 30 - 60 minutes (RT) or 2 - 16 hours (4°C)Optimization may be required.
Final Organic Solvent Conc. < 10% (v/v)To maintain antibody stability.
Quenching Agent Conc. 50 - 100 mMe.g., Tris or Glycine.

Table 1: Recommended Reaction Conditions

Buffer ComponentCompatibilityReason
Phosphate (PBS) Yes Amine-free and maintains physiological pH.
HEPES Yes Amine-free buffering agent.
Borate Yes Amine-free and suitable for the recommended pH range.
Tris No Contains primary amines that compete with the antibody.
Glycine No Contains a primary amine.
Sodium Azide Caution Low concentrations (<0.02%) may be tolerated, but higher concentrations can interfere.

Table 2: Buffer Compatibility for Conjugation Reaction

Visualizing the Workflow and Reaction

Experimental Workflow

experimental_workflow start Start antibody_prep Antibody Preparation (Buffer Exchange) start->antibody_prep conjugation Conjugation Reaction antibody_prep->conjugation reagent_prep Prepare Acid-PEG4-NHS Ester Stock Solution reagent_prep->conjugation quenching Quench Reaction conjugation->quenching purification Purification (SEC / Dialysis) quenching->purification characterization Characterization (DOL, Functionality) purification->characterization end End characterization->end

Caption: Workflow for antibody conjugation with this compound.

Chemical Reaction Pathway

Caption: Reaction of an antibody's primary amine with this compound.

Troubleshooting

ProblemPotential CauseSolution
Low Conjugation Efficiency - Incorrect buffer (contains amines) - Low reagent concentration - Hydrolyzed NHS ester - Suboptimal pH- Perform buffer exchange to an amine-free buffer. - Increase the molar excess of the NHS ester. - Prepare fresh NHS ester stock solution immediately before use. - Ensure the reaction pH is between 7.2 and 8.5.
Protein Aggregation - High degree of labeling - Unstable antibody- Reduce the molar ratio of NHS ester to antibody. - Optimize buffer conditions for antibody stability.
High Background / Non-specific Binding - Excess unreacted NHS ester- Ensure the quenching step is performed correctly. - Thoroughly purify the conjugate to remove all unreacted reagents.
Loss of Antibody Activity - Modification of critical lysine residues in the antigen-binding site- Reduce the molar excess of the NHS ester to decrease the degree of labeling. - Consider site-specific conjugation methods if activity loss is significant.

Table 3: Troubleshooting Guide

References

Application Notes and Protocols: Synthesis of PROTACs using Acid-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—covalently linked by a chemical linker.[2][3] The linker is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.[2] Polyethylene glycol (PEG) linkers, particularly those with a defined length like the tetraethylene glycol (PEG4) chain, have become a cornerstone in PROTAC design due to their ability to enhance solubility and provide the necessary flexibility and length for optimal ternary complex formation between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Acid-PEG4-NHS ester, a versatile bifunctional linker. The N-hydroxysuccinimide (NHS) ester end allows for efficient conjugation to an amine-functionalized ligand, while the carboxylic acid end provides a reactive handle for coupling to the other ligand, typically through amide bond formation.

The Role of the PEG4 Linker in PROTAC Design

The PEG4 linker offers several key advantages in the design and synthesis of effective PROTACs:

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG4 chain significantly improves the solubility of the final PROTAC molecule, which is crucial for its biological activity and formulation.

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG4 linker are critical for enabling the proper orientation of the POI and the E3 ligase to form a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

  • Modulated Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cell entry. The optimal PEG length for cell permeability often needs to be determined empirically.

  • Synthetic Versatility: The bifunctional nature of this compound allows for a modular and convergent synthetic approach, simplifying the assembly of the final PROTAC molecule.

Quantitative Data on PEG Linkers in PROTACs

The length of the PEG linker can significantly impact the physicochemical properties and degradation efficiency of a PROTAC. The following table summarizes the influence of PEG linker length on key parameters for a series of SMARCA2-targeting PROTACs.

LinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBADC50 (nM)Dmax (%)
PEG4 919.02.8193.041430>95

Data compiled from publicly available research on SMARCA2-targeting PROTACs. cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors; DC50: concentration for 50% degradation; Dmax: maximum degradation.

Experimental Protocols

The following protocols outline the general steps for the synthesis of a PROTAC using this compound. These protocols may require optimization based on the specific properties of the POI ligand and the E3 ligase ligand.

Protocol 1: Two-Step PROTAC Synthesis via Amide Bond Formation

This protocol describes a common two-step synthesis where an amine-containing E3 ligase ligand is first reacted with the NHS ester end of the this compound, followed by coupling of the resulting intermediate with an amine-containing POI ligand.

Step 1: Conjugation of E3 Ligase Ligand to this compound

  • Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution. Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired intermediate product.

  • Purification: Upon completion, the intermediate product (E3 Ligand-PEG4-Acid) can be purified by preparative high-performance liquid chromatography (HPLC).

Step 2: Coupling of Intermediate with POI Ligand

  • Activation: Dissolve the purified intermediate from Step 1 (1.0 equivalent) in an anhydrous solvent such as DMF. Add a peptide coupling agent, such as HATU (1.2 equivalents), and a base like DIPEA (2-3 equivalents). Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the amine-containing POI ligand (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. The final PROTAC product is purified by preparative HPLC.

Protocol 2: Characterization of the Final PROTAC

LC-MS Analysis

  • Purpose: To confirm the identity (molecular weight) and purity of the synthesized PROTAC.

  • Procedure:

    • Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into an LC-MS system equipped with a C18 column.

    • Run a gradient elution, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over a set period.

    • The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compound, confirming its identity. The purity is determined by the peak area of the desired product relative to any impurities.

Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation (Western Blot)
  • Purpose: To quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Procedure:

    • Cell Culture and Treatment: Plate cells and treat them with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them with an appropriate lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method, such as a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

      • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

      • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

      • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then express them as a percentage of the vehicle-treated control.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization & Evaluation E3_Ligand_NH2 E3 Ligase Ligand (with -NH2) Intermediate E3 Ligand-PEG4-Acid Intermediate E3_Ligand_NH2->Intermediate Step 1: NHS Ester Reaction Acid_PEG4_NHS This compound Acid_PEG4_NHS->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Step 2: Amide Coupling POI_Ligand_NH2 POI Ligand (with -NH2) POI_Ligand_NH2->Final_PROTAC LC_MS LC-MS Analysis (Purity & Identity) Final_PROTAC->LC_MS Western_Blot Western Blot (Protein Degradation) Final_PROTAC->Western_Blot

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

Application Notes and Protocols: Acid-PEG4-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acid-PEG4-NHS ester is a heterobifunctional crosslinker featuring a four-unit polyethylene glycol (PEG) spacer, which enhances water solubility and reduces steric hindrance.[1] This reagent possesses two distinct reactive termini: an N-hydroxysuccinimide (NHS) ester and a carboxylic acid. The NHS ester reacts efficiently with primary amines (-NH2), such as those on the side chains of lysine residues or the N-terminus of proteins, to form stable amide bonds.[2][3] The terminal carboxylic acid can also be coupled to primary amines following activation with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), providing a versatile platform for multi-step bioconjugation strategies.[4][5] These characteristics make this compound a valuable tool in drug delivery, protein modification, and the development of antibody-drug conjugates (ADCs).

Chemical Principle: The primary reaction mechanism involves the nucleophilic attack of a primary amine on the NHS ester group. This is a direct, one-step process that results in a stable amide bond and the release of NHS as a byproduct. The reaction is highly selective for unprotonated primary amines and is most efficient in a slightly basic pH range. A significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with pH and can reduce conjugation efficiency.

G Reagent This compound (R-COO-NHS) Conjugate Stable Amide Bond (Protein-NH-CO-R) Reagent->Conjugate + Protein-NH2 (pH 7.2-8.5) Protein Biomolecule with Primary Amine (Protein-NH2) Byproduct NHS Byproduct Conjugate->Byproduct

Caption: Reaction of this compound with a primary amine.

Data Presentation: Optimizing Reaction Conditions

Successful conjugation requires careful optimization of several parameters. The tables below summarize key quantitative data for planning your experiments.

Table 1: Recommended Reaction Conditions for NHS Ester Conjugation

Parameter Recommended Range Rationale & Considerations Citations
pH 7.2 - 8.5 Balances amine reactivity and NHS ester stability. Lower pH protonates amines, reducing nucleophilicity. Higher pH increases the rate of hydrolysis.
Buffer System Phosphate (PBS), HEPES, Bicarbonate, Borate Must be free of primary amines (e.g., Tris, Glycine) which compete with the target molecule for reaction with the NHS ester.
Temperature 4°C or Room Temp (~25°C) Lower temperatures can help control the reaction rate and minimize hydrolysis, requiring longer incubation times.
Reaction Time 30 - 120 minutes (RT) 2 - 12 hours (4°C) Optimal time should be determined empirically. Longer times may improve efficiency but also increase hydrolysis.

| Molar Excess | 10 to 50-fold (Reagent:Protein) | Depends on protein concentration. Dilute protein solutions may require a higher molar excess to achieve desired labeling. | |

Table 2: Troubleshooting Guide

Issue Potential Cause Suggested Solution Citations
Low or No Conjugation Inactive NHS Ester Use fresh reagent; bring vial to room temperature before opening to prevent moisture condensation. Prepare stock solutions immediately before use.
Competing Amines in Buffer Exchange the sample into an amine-free buffer like PBS or HEPES.
Suboptimal pH Ensure the reaction buffer pH is between 7.2 and 8.5.
Protein Precipitation High Organic Solvent Ensure the final concentration of DMSO or DMF from the reagent stock does not exceed 10% of the total reaction volume.

| | pH Shift | Use a buffer with sufficient buffering capacity to maintain a stable pH. | |

Experimental Protocols

Important Precaution: The NHS ester moiety is moisture-sensitive. Always equilibrate the reagent vial to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF) immediately before use, as the NHS ester readily hydrolyzes in aqueous environments.

Protocol 1: One-Step Conjugation of a Protein via NHS Ester

This protocol details the labeling of a protein using the amine-reactive NHS ester group of the this compound.

Materials:

  • This compound

  • Protein or other amine-containing biomolecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.2-7.4 or Borate Buffer, 50 mM, pH 8.5.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Purification system: Desalting column or dialysis cassette.

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free Reaction Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the dissolved PEG reagent to the protein solution. Gently mix and ensure the final organic solvent concentration is below 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted reagent and byproducts by passing the mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

G start Start prep_protein Prepare Protein (1-10 mg/mL in PBS) start->prep_protein prep_reagent Prepare Reagent (10 mM in DMSO/DMF) start->prep_reagent react Combine & React (30-60 min @ RT or 2h @ 4°C) prep_protein->react prep_reagent->react quench Quench Reaction (50-100 mM Tris) react->quench purify Purify Conjugate (Desalting / Dialysis) quench->purify end End Product: Purified Conjugate purify->end G Carboxyl Carboxylic Acid (Molecule-COOH) Activated Activated NHS Ester (Molecule-COO-NHS) Carboxyl->Activated + EDC_NHS EDC + NHS (pH 4.5-6.0) Final_Conjugate Final Conjugate (Molecule-CONH-Target) Activated->Final_Conjugate + Target-NH2 (pH 7.2-7.5) Amine Primary Amine (Target-NH2)

References

Molar Excess Calculation for Amine-Reactive PEGylation: A Guide to Acid-PEG4-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the principles and practical execution of labeling proteins, with a focus on antibodies, using Acid-PEG4-NHS ester. This process, known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, such as their stability, solubility, and in vivo half-life. Herein, we detail the critical calculations for determining the optimal molar excess of the labeling reagent, provide a step-by-step experimental protocol, and outline essential quality control measures for the resulting PEGylated conjugate.

Introduction to NHS Ester-Mediated PEGylation

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that specifically target primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amine group of lysine residues, to form stable amide bonds.[1][2] The reaction is most efficient under slightly alkaline conditions (pH 7-9).[3] The this compound is a heterobifunctional linker containing a short polyethylene glycol (PEG) chain. The PEG component imparts favorable physicochemical properties to the conjugated protein, while the NHS ester allows for its covalent attachment. The terminal carboxylic acid group can be utilized for subsequent conjugation steps if desired.

Controlling the extent of labeling, or the degree of labeling (DOL), is crucial as it can impact the biological activity and pharmacokinetic profile of the protein. The primary method for controlling the DOL is by carefully adjusting the molar ratio of the NHS ester reagent to the protein during the conjugation reaction.

Molar Excess Calculation

The "molar excess" refers to the molar ratio of the this compound to the protein. Determining the optimal molar excess is an empirical process and is influenced by several factors:

  • Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.[4]

  • Reactivity of the Protein: The number and accessibility of primary amines on the protein surface will influence the reaction efficiency.

  • Desired Degree of Labeling (DOL): Different applications may necessitate different DOLs. For many therapeutic antibodies, a final DOL of 2-4 PEG chains per antibody is often targeted to balance improved properties with the retention of biological function.

The following formula can be used to calculate the mass of this compound required for a specific molar excess:

Table 1: Recommended Starting Molar Excess Ratios for this compound Labeling

Protein ConcentrationRecommended Molar Excess (NHS Ester : Protein)Rationale
> 5 mg/mL5 - 10 foldHigher protein concentrations lead to more efficient labeling kinetics.[4]
1 - 5 mg/mL10 - 20 foldA common concentration range for antibody labeling.
< 1 mg/mL20 - 50 foldA higher excess is necessary to compensate for slower reaction kinetics at lower concentrations.

Note: These are starting recommendations and should be optimized for each specific protein and application.

Experimental Protocol

This protocol provides a general guideline for labeling an antibody with this compound.

Materials:

  • Antibody or protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to the desired level (typically 1-10 mg/mL).

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required mass of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Perform the Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Protect from light if the PEG linker contains a light-sensitive moiety.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a suitable method such as size-exclusion chromatography (desalting column) or dialysis.

Quality Control of the PEGylated Antibody

Thorough characterization of the final conjugate is essential to ensure its quality and consistency.

Table 2: Quality Control Assays for PEGylated Antibodies

ParameterMethodDescription
Degree of Labeling (DOL) Mass Spectrometry (LC-MS)Provides the most accurate determination of the distribution of PEG chains per antibody (drug-to-antibody ratio, DAR).
UV-Vis SpectroscopyCan be used if the PEG reagent has a chromophore, but is less precise than MS.
Heterogeneity and Aggregation Size-Exclusion Chromatography (SEC-HPLC)Assesses the presence of aggregates and fragments in the final product.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)Visualizes the increase in molecular weight and the distribution of PEGylated species.
Binding Affinity Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)Measures the binding kinetics of the PEGylated antibody to its target antigen to ensure that its biological activity is retained.
Immunogenicity Assessment Anti-PEG Antibody ELISAIn a clinical setting, it is important to monitor for the presence of anti-PEG antibodies in patient samples, as they can affect the efficacy and safety of the therapeutic.

Visualizing the Process

Chemical Reaction

Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG4-Acid (Stable Amide Bond) Protein->Conjugate + NHS_Ester This compound NHS_Ester->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS +

Caption: Reaction of an NHS ester with a primary amine.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_purification_qc Purification & QC A Prepare Protein Solution (Amine-Free Buffer) C Mix Protein and NHS Ester (Calculate Molar Excess) A->C B Prepare this compound Stock Solution (DMSO/DMF) B->C D Incubate (RT or 4°C) C->D E Quench Reaction (Tris Buffer) D->E F Purify Conjugate (SEC or Dialysis) E->F G Quality Control (LC-MS, SEC-HPLC, etc.) F->G

References

Application Notes and Protocols for the Purification of Acid-PEG4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of primary amines in biomolecules, forming stable amide bonds.[1] Acid-PEG4-NHS ester is a heterobifunctional linker that incorporates a polyethylene glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][] The purification of the final conjugate is a critical step to remove unreacted starting materials, byproducts, and hydrolyzed reagents, which can interfere with downstream applications. This document provides detailed protocols and guidelines for the purification and characterization of this compound conjugates.

Principle of Purification: Competing Reactions

The primary reaction for conjugation is the aminolysis of the NHS ester by a primary amine on the target molecule. However, a significant competing reaction is the hydrolysis of the NHS ester by water, which yields an inactive carboxylic acid and free N-hydroxysuccinimide.[4][5] The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values. Therefore, purification is essential to separate the desired conjugate from the hydrolyzed ester and other impurities.

G cluster_0 Reaction Pathways cluster_1 Desired Reaction (Aminolysis) cluster_2 Competing Reaction (Hydrolysis) reagents This compound + Primary Amine (R-NH2) conjugate Stable Amide Bond (Conjugate) reagents->conjugate pH 7.2-8.5 (Optimal pH 8.3-8.5) hydrolyzed Inactive Carboxylic Acid reagents->hydrolyzed Aqueous Buffer (Rate increases with pH) nhs_aminolysis NHS byproduct conjugate->nhs_aminolysis nhs_hydrolysis NHS byproduct hydrolyzed->nhs_hydrolysis

Figure 1: Competing reaction pathways for NHS esters.

Pre-Purification Considerations

Before proceeding with purification, it is crucial to properly handle and prepare the reaction mixture.

Reaction Quenching: To stop the reaction and prevent further modification or hydrolysis, any remaining active NHS ester should be quenched. This is achieved by adding a small molecule containing a primary amine, such as Tris, glycine, or ethanolamine, to a final concentration of 50-100 mM.

Buffer Compatibility: The choice of buffer is critical for a successful conjugation reaction. Amine-containing buffers like Tris and glycine must be avoided during the reaction as they compete with the target molecule.

Table 1: Influence of pH on NHS Ester Hydrolysis Rate
pH Approximate Half-life of NHS Ester
7.0 (at 0°C)4-5 hours
8.5Final amide yield of 80-85%
8.6 (at 4°C)10 minutes
9.0Final amide yield of 87-92%
Table 2: Recommended Buffers for NHS Ester Reactions
Compatible Buffers
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
Carbonate-Bicarbonate Buffers, pH 8.3-8.5
Borate Buffers, pH 7.2-8.5
HEPES Buffers, pH 7.2-8.5
Incompatible Buffers (Contain Primary Amines)
Tris (Tris(hydroxymethyl)aminomethane)
Glycine

Experimental Workflow for Purification and Analysis

The general workflow involves the initial conjugation reaction, followed by purification to isolate the desired product, and subsequent analysis to confirm purity and identity.

G cluster_workflow Purification & Analysis Workflow start Conjugation Reaction (Acid-PEG4-NHS + Amine) quench Quench Reaction (e.g., Tris or Glycine) start->quench purification Purification quench->purification rphplc Reversed-Phase HPLC purification->rphplc High Resolution sec Size-Exclusion Chromatography purification->sec Size-Based analysis Purity & Identity Analysis rphplc->analysis sec->analysis hplc_analysis Analytical HPLC analysis->hplc_analysis lcms LC-MS analysis->lcms nmr NMR analysis->nmr storage Store Purified Conjugate (-20°C or -80°C) hplc_analysis->storage lcms->storage nmr->storage

Figure 2: General workflow for purification and analysis.

Experimental Protocols: Purification Methods

The choice of purification method depends on the properties of the conjugate and the impurities to be removed. High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying PEGylated compounds.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is effective for separating the desired conjugate from the more polar hydrolyzed NHS ester and the unreacted starting materials.

Methodology:

  • Sample Preparation: After quenching the reaction, centrifuge the sample to remove any precipitated material. Dilute the supernatant with Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Chromatography: Perform the purification using an appropriate RP-HPLC system and column.

Table 3: Example RP-HPLC Purification Parameters
Parameter Value/Description
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 260 nm (for NHS release)
Temperature 25-30°C
  • Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.

  • Solvent Removal: Remove the organic solvent from the collected fractions, typically by lyophilization or rotary evaporation.

Protocol 2: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. This method is particularly useful for separating the larger PEGylated conjugate from smaller impurities like unreacted PEG-NHS ester, hydrolyzed byproducts, and quenching agents.

Methodology:

  • Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

Table 4: Example Size-Exclusion Chromatography (SEC) Parameters
Parameter Value/Description
Column e.g., TSK-GEL G3000SWXL or similar
Mobile Phase 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm (if the conjugate contains a chromophore)
Temperature Ambient
  • Fraction Collection: Collect the fractions corresponding to the high molecular weight peak, which represents the purified conjugate.

Analytical Characterization

After purification, it is essential to assess the purity and confirm the identity of the this compound conjugate using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC, using either reversed-phase or size-exclusion columns, can be used to determine the purity of the final product. The absence of peaks corresponding to starting materials and byproducts indicates a high degree of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of the conjugate by providing accurate mass information.

Table 5: Typical LC-MS Parameters for Characterization
Parameter Value/Description
LC System UPLC/HPLC with a C18 column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode Electrospray Ionization (ESI), positive mode
Mass Analyzer Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF)
Key Observation Detection of the molecular ion ([M+H]⁺) corresponding to the calculated mass of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy can be used to confirm the structure of the conjugate and to ensure the absence of impurities. The characteristic peaks of the PEG backbone and the conjugated molecule should be present.

Table 6: Expected ¹H-NMR Chemical Shifts for this compound
Protons Approximate Chemical Shift (δ, ppm)
Solvent CDCl₃ or DMSO-d₆
PEG methylene protons (-O-CH₂-CH₂-)3.5 - 3.7 (multiplet)
NHS ester protons~2.8 (singlet)
Protons adjacent to the ester and acid groupsShifted downfield relative to the main PEG signal

Note: Chemical shifts can vary depending on the solvent and the specific structure of the conjugated molecule. Residual solvent peaks for DMSO-d₆ appear around 2.5 ppm.

Troubleshooting

Low yield or impure product can result from several factors. The following guide provides potential causes and solutions.

G cluster_troubleshooting Troubleshooting Low Purification Yield start Low Yield or Impure Product check_reagents Check Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_purification Optimize Purification start->check_purification hydrolyzed_nhs NHS ester hydrolyzed? (Test reactivity) check_reagents->hydrolyzed_nhs Yes amine_buffer Buffer contains amines? (e.g., Tris) check_reagents->amine_buffer No ph_issue Incorrect pH? (Optimal: 7.2-8.5) check_conditions->ph_issue Yes concentration_issue Low reactant concentration? check_conditions->concentration_issue No column_overload Column overloading? check_purification->column_overload Yes wrong_method Inappropriate purification method? check_purification->wrong_method No solution1 Use fresh, properly stored NHS ester. hydrolyzed_nhs->solution1 solution2 Use amine-free buffer (e.g., PBS, Borate). amine_buffer->solution2 solution3 Adjust buffer pH to 8.3-8.5. ph_issue->solution3 solution4 Increase concentration of target molecule. concentration_issue->solution4 solution5 Reduce sample load or use a larger column. column_overload->solution5 solution6 Switch method (e.g., RP-HPLC vs. SEC) based on properties. wrong_method->solution6

Figure 3: Troubleshooting decision tree for low purification yield.

Table 7: Troubleshooting Guide for Purification of this compound Conjugates
Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS ester.Use fresh, anhydrous DMSO or DMF to dissolve the NHS ester immediately before use. Ensure the reagent is stored properly at -20°C with a desiccant.
Incorrect buffer pH.Verify the reaction buffer pH is within the optimal range of 7.2-8.5.
Low concentration of the target molecule.Increase the protein/molecule concentration to favor the bimolecular conjugation reaction over hydrolysis.
Presence of Multiple Peaks in HPLC Incomplete reaction or side reactions.Optimize reaction time and molar excess of the NHS ester. Consider side reactions with other nucleophilic residues like serine or threonine.
Aggregation of the conjugate.Use a longer PEG linker to improve solubility. Optimize buffer conditions during purification.
Difficulty in Separating Conjugate from Starting Material Similar physicochemical properties.Try an alternative purification method (e.g., switch from SEC to RP-HPLC or vice versa). Optimize the gradient in RP-HPLC for better resolution.

Storage of Purified Conjugates

Proper storage is crucial to maintain the stability and activity of the purified this compound conjugate.

  • Short-term Storage: Store the purified conjugate in a suitable buffer (e.g., PBS, pH 6.5-7.5) at 4°C for up to a few weeks.

  • Long-term Storage: For long-term storage, it is recommended to aliquot the sample into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The addition of a cryoprotectant like glycerol (to a final concentration of 50%) can help prevent denaturation upon freezing.

References

Application Notes and Protocols for Acid-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG4-NHS ester is a heterobifunctional crosslinker containing a four-unit polyethylene glycol (PEG) spacer, which enhances hydrophilicity and provides a flexible spacer arm. This reagent is equipped with two distinct reactive groups: a carboxylic acid (-COOH) and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent bond formation with primary amines, such as those found on the side chains of lysine residues in proteins, while the terminal carboxylic acid can be coupled to other molecules, often after activation. These properties make this compound a versatile tool in bioconjugation, drug delivery, and proteomics research.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its reactivity, particularly the moisture-sensitive NHS ester group.

2.1. Initial Handling Upon receiving the product, it is essential to equilibrate the vial to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[1][2][3] It is recommended to handle the compound in a dry environment and restore it under an inert atmosphere.[1]

2.2. Storage Conditions The recommended storage conditions for this compound in its pure form and in solution are summarized below.

Form Storage Temperature Duration Notes
Pure (Solid/Liquid) -20°CUp to 3 yearsStore in a desiccated environment to protect from moisture.[4]
In Anhydrous Solvent (e.g., DMSO, DMF) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthUse promptly after preparation.

Solubility

The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media compared to non-PEGylated linkers. However, for creating stock solutions, the use of anhydrous organic solvents is recommended.

Solvent Concentration Notes
DMSO (Dimethyl sulfoxide) ≥ 100 mg/mLUse of newly opened, anhydrous DMSO is recommended as it is hygroscopic. Sonication may be required for complete dissolution.
DMF (Dimethylformamide) SolubleA common solvent for dissolving NHS esters.
DCM (Dichloromethane) SolubleAn alternative organic solvent.

Experimental Protocols

4.1. Preparation of Stock Solutions Due to the hydrolysis of the NHS ester in the presence of water, stock solutions should be prepared immediately before use. Do not prepare stock solutions for long-term storage.

  • Allow the vial of this compound to equilibrate to room temperature.

  • Add anhydrous DMSO or DMF to the vial to achieve a desired concentration (e.g., 10 mg/mL or 10 mM).

  • Vortex gently to ensure the compound is fully dissolved.

4.2. General Protocol for Protein Labeling via NHS Ester Reaction This protocol describes the conjugation of the NHS ester moiety of this compound to primary amines on a target protein.

Materials:

  • This compound

  • Protein to be labeled

  • Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific application. For protein concentrations ≤ 5 mg/mL, a 10-fold molar excess is a good starting point, while for concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be required.

    • Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.

Visualizations

5.1. Reaction Pathway

reagent This compound intermediate Reaction Mixture (pH 7.2-8.0) reagent->intermediate + protein Protein-NH2 (e.g., Lysine residue) protein->intermediate product Protein-NH-CO-PEG4-Acid (Stable Amide Bond) intermediate->product Conjugation byproduct NHS intermediate->byproduct

Caption: Reaction of this compound with a primary amine on a protein.

5.2. Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagent Prepare Acid-PEG4-NHS Ester Stock Solution (in anhydrous DMSO/DMF) conjugation Add Molar Excess of NHS Ester to Protein prep_reagent->conjugation prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) prep_protein->conjugation incubation Incubate (RT for 30-60 min or 4°C for 2h) conjugation->incubation quenching Add Quenching Buffer (e.g., Tris or Glycine) incubation->quenching purify Remove Excess Reagent (Desalting Column/Dialysis) quenching->purify analyze Characterize Conjugate purify->analyze

Caption: General experimental workflow for protein conjugation.

Safety and Handling Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound.

  • Handle the compound in a well-ventilated area.

  • In case of contact with skin or eyes, rinse thoroughly with water.

  • For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

This document is intended for research use only and is not for use in diagnostic or therapeutic procedures. The information provided is based on currently available data and should be used as a guide. It is the responsibility of the end-user to determine the suitability of this product for their specific application.

References

Application Notes & Protocols: Creating Antibody-Drug Conjugates with Acid-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver a potent cytotoxic payload specifically to cancer cells, leveraging the targeting ability of a monoclonal antibody (mAb). The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[1][2] The Acid-PEG4-NHS ester is a heterobifunctional linker featuring a discrete polyethylene glycol (PEG) spacer. The PEG component enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[][4][5]

The linker possesses two distinct reactive moieties:

  • An N-hydroxysuccinimide (NHS) ester : This is an amine-reactive group that readily forms a stable amide bond with primary amines, such as the ε-amino group of lysine residues on the surface of an antibody.

  • A Carboxylic acid : This terminal group can be activated to react with another amine-containing molecule, such as a cytotoxic drug, providing a sequential and controlled conjugation strategy.

This document provides detailed protocols for a two-stage process to synthesize an ADC using the this compound linker, followed by methods for purification and characterization.

Principle of the Method The synthesis of an ADC using this compound is typically performed in a two-stage process to ensure a controlled and efficient conjugation.

  • Antibody Modification : The NHS ester end of the linker is first reacted with primary amines (lysine residues) on the antibody. This reaction forms a stable intermediate, an antibody functionalized with terminal PEG4-acid groups (Antibody-PEG4-Acid).

  • Payload Conjugation : The terminal carboxylic acid groups on the modified antibody are then activated using a carbodiimide coupling agent like EDC, in the presence of NHS. This activated intermediate readily reacts with a primary amine on the payload molecule (e.g., a cytotoxic drug) to form the final ADC.

This sequential approach prevents polymerization and provides better control over the conjugation process.

Visualized Workflow and Mechanism of Action

G cluster_workflow ADC Synthesis Workflow A Antibody (mAb) C Antibody-PEG4-Acid Intermediate A->C Step 1: Lysine Acylation B This compound B->C F Final ADC C->F Step 2: Amide Bond Formation D EDC / NHS Activation D->C Activates Carboxyl Terminus E Amine-Payload E->F G Purification (SEC) F->G H Characterization (DAR, Purity) G->H

Caption: A two-step workflow for ADC synthesis using this compound.

G cluster_moa General ADC Mechanism of Action ADC 1. ADC binds to Target Antigen Internalization 2. Receptor-Mediated Endocytosis ADC->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Linker Cleavage & Payload Release Lysosome->Release Apoptosis 5. Payload Induces Cell Death (Apoptosis) Release->Apoptosis Bystander Bystander Effect (Optional) Release->Bystander Diffusible Payload

Caption: Generalized signaling pathway for an internalized ADC.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol details the conjugation of the linker to the antibody's lysine residues.

1.1. Reagent Preparation:

  • Antibody Solution: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Ensure the antibody solution is free of preservatives like sodium azide and stabilizing proteins like BSA.

  • Linker Solution: The this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the linker in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM. Do not store the linker solution.

1.2. Conjugation Reaction:

  • Add a calculated molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.

  • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM. This will consume any unreacted NHS esters.

  • Incubate for an additional 15-30 minutes at room temperature.

1.3. Purification of Modified Antibody:

  • Remove excess linker and quenching reagent using a desalting column (e.g., Zeba Spin Desalting Columns, 40K MWCO) or through dialysis against PBS. The resulting product is the Antibody-PEG4-Acid intermediate.

ParameterRecommended ConditionNotes
Linker:Antibody Molar Excess 5 to 20-foldHigher ratios increase linker incorporation but may also increase aggregation.
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Buffer PBS or Borate Buffer (pH 7.2-8.5)Must be free of primary amines (e.g., Tris, Glycine).
Reaction Temperature 4°C to Room TemperatureLower temperatures require longer incubation times.
Incubation Time 30 minutes to 2 hoursDependent on temperature and desired degree of labeling.
Quenching Reagent Tris-HCl or Glycine (50-100 mM)Quenches unreacted NHS esters to stop the reaction.

Table 1: Recommended reaction conditions for antibody modification.

Protocol 2: Conjugation of Amine-Payload to Modified Antibody

This protocol describes the activation of the terminal carboxylic acids on the intermediate and subsequent conjugation to the payload.

2.1. Reagent Preparation:

  • Modified Antibody: Use the purified Antibody-PEG4-Acid intermediate from Protocol 1, dissolved in an appropriate buffer (e.g., 0.1 M MES, pH 5.5).

  • Activation Reagents: Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the activation buffer or water.

  • Payload Solution: Dissolve the amine-containing payload in a suitable solvent (e.g., DMSO).

2.2. Conjugation Reaction:

  • To the modified antibody solution, add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the estimated number of incorporated linker molecules.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Add the payload solution to the activated antibody mixture. A 1.5 to 10-fold molar excess of payload relative to the antibody is a good starting point.

  • Adjust the reaction buffer pH to ~7.4 with a coupling buffer like PBS to facilitate the reaction with the payload's amine group.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

ParameterRecommended ConditionNotes
Activation Buffer 0.1 M MES, pH 5.5-6.0Optimal pH for EDC/NHS activation of carboxyl groups.
EDC/NHS Molar Excess 2-5x (EDC), 1.2-2x (NHS)Relative to the number of carboxyl groups on the modified antibody.
Payload Molar Excess 1.5 to 10-foldRelative to the antibody concentration; must be optimized.
Coupling Buffer PBS, pH 7.4Optimal for amide bond formation with the payload.
Incubation Time 2 hours (RT) or Overnight (4°C)Longer incubation at lower temperatures can improve yield.

Table 2: Recommended reaction conditions for payload conjugation.

Protocol 3: Final ADC Purification

Purification is critical to remove unreacted payload, EDC/NHS byproducts, and any aggregated ADC.

  • Size Exclusion Chromatography (SEC): This is the most common method. Use a desalting column for small-scale purification or an SEC-HPLC system for larger scales and higher purity. The ADC will elute first due to its larger size, separating it from smaller molecules.

  • Dialysis: Dialyze the final ADC product against a suitable storage buffer (e.g., PBS) to remove small molecule impurities.

Protocol 4: ADC Characterization and Quality Control

The most critical quality attribute of an ADC is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody.

4.1. DAR Calculation by UV-Vis Spectrophotometry: This is a simple and rapid method for determining the average DAR.

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (λ_max_).

  • Calculate the concentrations of the antibody and the payload using the Beer-Lambert law and the known extinction coefficients.

  • The DAR is the molar ratio of the drug to the antibody.

ParameterFormula / Value
Antibody Concentration (M) [A_280_ (ADC) - (A_λmax_ (ADC) × CF)] / ε_Ab,280_
Drug Concentration (M) A_λmax_ (ADC) / ε_Drug,λmax_
Correction Factor (CF) ε_Drug,280_ / ε_Drug,λmax_
Average DAR [Drug Concentration] / [Antibody Concentration]

Table 3: Formulas for DAR calculation using UV-Vis spectrophotometry.

4.2. DAR Determination by Chromatography and Mass Spectrometry: While UV-Vis provides an average DAR, other methods can determine the distribution of different drug-loaded species (e.g., D0, D1, D2, etc.).

  • Hydrophobic Interaction Chromatography (HIC): ADCs with higher drug loading are more hydrophobic and will have longer retention times on a HIC column. The relative peak area of each species can be used to calculate the weighted average DAR.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to determine the precise mass of the intact ADC. By deconvoluting the mass spectrum, one can identify peaks corresponding to the antibody conjugated with 0, 1, 2, 3, or more drug-linker moieties. This provides both the average DAR and the distribution of species.

ParameterTypical Setting
LC Column Reversed-phase (e.g., Agilent PLRP-S) or SEC
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Mass Spectrometer Q-TOF or Orbitrap
Ionization Source Electrospray Ionization (ESI)
Data Analysis Deconvolution software to determine intact masses

Table 4: Typical LC-MS parameters for ADC analysis.

References

Troubleshooting & Optimization

Technical Support Center: Acid-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acid-PEG4-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conjugation yield, and to provide clear protocols for successful experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound conjugation in a question-and-answer format, providing potential causes and actionable solutions.

Q1: Why is my conjugation yield consistently low?

Low conjugation yield can be attributed to several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.

  • Potential Cause 1: NHS Ester Hydrolysis. The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which directly competes with the desired amine reaction.[1][2][3][] The rate of this hydrolysis increases significantly with pH.[1]

    • Solution: Prepare the this compound solution immediately before use. If using an organic solvent like DMSO or DMF to dissolve the ester, ensure it is anhydrous and of high quality, as DMF can degrade into dimethylamine, which will react with the NHS ester. Avoid repeated freeze-thaw cycles of the NHS ester solution.

  • Potential Cause 2: Suboptimal pH. The reaction between the NHS ester and a primary amine is strongly pH-dependent. At a low pH, the primary amines on your target molecule (e.g., the ε-amino group of lysine) will be protonated and thus less reactive. At a high pH, the rate of NHS ester hydrolysis increases, reducing the amount of reagent available to react with your molecule.

    • Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a good starting point for efficient conjugation while minimizing hydrolysis.

  • Potential Cause 3: Incorrect Buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the this compound, significantly reducing your yield.

    • Solution: Use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers. If your protein or molecule of interest is in a buffer containing primary amines, a buffer exchange step using dialysis or gel filtration is essential before starting the conjugation.

  • Potential Cause 4: Low Protein/Molecule Concentration. The hydrolysis of the NHS ester is a unimolecular reaction, whereas the conjugation is a bimolecular reaction. In dilute solutions of your target molecule, the competing hydrolysis reaction can be favored.

    • Solution: If possible, increase the concentration of your protein or target molecule to favor the conjugation reaction. A concentration of 1-10 mg/mL is often recommended.

Q2: How should I store and handle my this compound?

Proper storage and handling are critical to maintaining the reactivity of your reagent.

  • Storage: Solid this compound should be stored at -20°C in a desiccated container to protect it from moisture.

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from the air condensing onto the reagent. It is best to weigh out only the amount needed for your experiment and to prepare solutions fresh for each use. Do not prepare stock solutions for long-term storage in aqueous buffers. Stock solutions in anhydrous DMSO or DMF can be stored for a limited time at -20°C, but it is crucial to prevent moisture contamination.

Q3: My this compound won't dissolve or precipitates when added to my reaction buffer. What should I do?

  • Cause: While the PEG4 spacer in this compound enhances water solubility compared to more hydrophobic linkers, high concentrations may still be difficult to dissolve directly in aqueous buffers. The use of an organic solvent is often necessary.

  • Solution: Dissolve the this compound in a small amount of anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM) immediately before use. Then, add the desired volume of this stock solution to your reaction mixture. Ensure that the final concentration of the organic solvent in your reaction does not exceed 10%, as higher concentrations may denature proteins.

Q4: What are the primary side reactions I should be aware of?

Besides hydrolysis, other side reactions can occur, although they are generally less common.

  • Reaction with other nucleophiles: While NHS esters are highly selective for primary amines, some reactivity with other nucleophilic groups such as the hydroxyl groups of serine, threonine, and tyrosine has been reported, particularly after the initial amine conjugation has occurred.

  • Intra- and Inter-molecular crosslinking: If your target molecule has multiple primary amines, you may get a mixture of products with varying degrees of labeling. In some cases, this can lead to aggregation if the degree of labeling is too high.

Quantitative Data Summary

The stability of the NHS ester is a critical factor in achieving high conjugation yields. The following table summarizes the half-life of NHS esters in aqueous solution at different pH values and temperatures.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours
7.0Room Temp4 - 5 hours
8.0Room Temp1 hour
8.6410 minutes
8.6Room Temp10 minutes

Experimental Protocols

This section provides a detailed methodology for a typical conjugation of this compound to a protein containing primary amines (e.g., antibodies).

Materials:

  • Protein or other amine-containing molecule in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., desalting column, dialysis cassette)

Protocol:

  • Preparation of Protein Solution:

    • Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

    • Calculate the molar quantity of your protein.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Determine the desired molar excess of this compound to your protein. A 10- to 50-fold molar excess is a common starting point.

    • Add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by gel filtration (desalting column) or dialysis.

  • Characterization of the Conjugate:

    • Determine the concentration of the purified conjugate using a suitable method (e.g., Bradford assay, A280).

    • The degree of labeling (DOL), which is the average number of PEG linkers per protein molecule, can be determined by various analytical techniques such as UV-Vis spectroscopy (if the conjugated molecule has a chromophore), mass spectrometry, or HPLC.

Visualizations

The following diagrams illustrate the key chemical pathways and workflows involved in this compound conjugation.

G cluster_reagents Reagents cluster_reaction Desired Reaction Acid_PEG4_NHS This compound Reaction_Step Nucleophilic Attack (pH 7.2 - 8.5) Acid_PEG4_NHS->Reaction_Step Amine_Molecule Molecule with Primary Amine (R-NH2) Amine_Molecule->Reaction_Step Conjugate Stable Amide Bond (R-NH-CO-PEG4-Acid) Reaction_Step->Conjugate NHS_Byproduct NHS Byproduct Reaction_Step->NHS_Byproduct

Caption: Desired conjugation reaction pathway forming a stable amide bond.

G cluster_reagents Reagents cluster_reaction Competing Side Reaction Acid_PEG4_NHS This compound Hydrolysis_Step Hydrolysis (Rate increases with pH) Acid_PEG4_NHS->Hydrolysis_Step Water Water (H2O) Water->Hydrolysis_Step Inactive_Acid Inactive Carboxylic Acid (HOOC-PEG4-Acid) Hydrolysis_Step->Inactive_Acid NHS_Byproduct NHS Byproduct Hydrolysis_Step->NHS_Byproduct

Caption: Competing hydrolysis side reaction leading to inactive reagent.

G start Start: Prepare Reagents prep_protein Prepare Amine-Molecule in Amine-Free Buffer (pH 7.2-8.5) start->prep_protein prep_nhs Prepare Fresh This compound in Anhydrous DMSO/DMF start->prep_nhs react Combine Reagents & Incubate (RT or 4°C) prep_protein->react prep_nhs->react quench Quench Reaction (Optional, e.g., Tris) react->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Conjugate (Concentration, DOL) purify->analyze end End: Store Conjugate analyze->end

Caption: General experimental workflow for this compound conjugation.

References

Technical Support Center: NHS Ester Hydrolysis and Prevention Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of N-hydroxysuccinimide (NHS) ester hydrolysis during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a significant problem in bioconjugation?

A: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to its breakdown into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a critical issue because it directly competes with the desired conjugation reaction, in which the NHS ester is intended to react with a primary amine on a biomolecule (e.g., a lysine residue on a protein).[1] Once hydrolyzed, the reagent is no longer capable of participating in the conjugation, which can significantly lower the yield of the final labeled product.[1][2]

Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?

A: The stability of an NHS ester in an aqueous solution is primarily influenced by three key factors:

  • pH: The rate of hydrolysis increases significantly with a rise in pH.[1][2]

  • Temperature: Higher temperatures accelerate both the rate of hydrolysis and the desired conjugation reaction.

  • Buffer Composition: The presence of nucleophiles other than the intended amine can compete with the desired reaction.

Q3: What is the optimal pH for performing an NHS ester conjugation reaction?

A: The optimal pH range for NHS ester conjugation is generally between 7.2 and 8.5. A pH of 8.3-8.5 is frequently recommended as the ideal balance for most applications.

  • Below pH 7.2: The primary amine target is largely protonated (-NH₃⁺), making it a poor nucleophile and thus hindering an efficient reaction.

  • Above pH 8.5: The rate of NHS ester hydrolysis becomes very rapid, which can quickly inactivate the reagent and reduce the overall conjugation yield.

Q4: How should I select and prepare my reaction buffer to minimize hydrolysis?

A: Buffer selection is a critical step for a successful conjugation.

  • Recommended Buffers: It is best to use non-amine-containing buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, or borate buffers.

  • Buffers to Avoid: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are generally incompatible with NHS ester reactions. These buffers will compete with the target biomolecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.

  • Preparation: Always use freshly prepared buffers and ensure the pH is accurately measured with a calibrated pH meter just before use.

Q5: How should NHS ester reagents be prepared and stored to maintain their reactivity?

A: Proper handling and storage are essential for preserving the reactivity of your NHS ester.

  • Storage of Solid Reagent: Store the solid NHS ester reagent in a cool, dry place, protected from moisture. Using a desiccator is highly recommended.

  • Preparing Stock Solutions: Since many NHS esters have limited solubility in aqueous solutions, they are often dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

  • Storage of Stock Solutions: If you need to store a stock solution, it can be kept at -20°C for 1-2 months. It is crucial to prevent moisture contamination by using anhydrous solvents and tightly sealing the container. Aliquoting the stock solution into single-use vials is a good practice to avoid repeated freeze-thaw cycles and moisture introduction.

Data Presentation: NHS Ester Stability

The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed. As the data in the table below illustrates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, it is crucial to perform reactions promptly after adding the NHS ester to the aqueous buffer.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes
7Room TempHours
9Room TempMinutes

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Calculate Reagent Amount: Determine the amount of NHS ester needed. A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point.

  • Initiate Conjugation: Add the NHS ester stock solution directly to the protein solution. Mix gently but thoroughly by pipetting or vortexing. The final concentration of the organic solvent should typically be below 10% to avoid denaturing the protein.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C. Incubation at 4°C can help minimize hydrolysis for sensitive reactions.

  • Quench the Reaction (Optional): To stop the reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Determining the Reactivity of an NHS Ester Reagent

This protocol allows for a qualitative assessment of the reactivity of an NHS ester reagent by measuring the release of NHS upon hydrolysis.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7-8)

  • 0.5-1.0 N NaOH

  • Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of buffer. If the reagent is not water-soluble, first dissolve it in 0.25 mL of DMSO or DMF and then add 2 mL of buffer.

  • Prepare Control: Prepare a control sample containing only the buffer (and DMSO/DMF if used).

  • Measure Initial Absorbance (A_initial): Measure the absorbance of the reagent solution and the control at 260 nm. The initial absorbance of the active ester is A_initial = A_reagent - A_control. This value represents any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to raise the pH significantly and induce rapid, complete hydrolysis of any remaining active ester. Incubate for several minutes.

  • Measure Final Absorbance (A_final): Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Assess Reactivity: A significant increase in absorbance from A_initial to A_final indicates that the NHS ester was active and has now been hydrolyzed. A small or no increase suggests that the reagent has already been substantially hydrolyzed and is likely inactive.

Visualizations

Hydrolysis_vs_Aminolysis cluster_desired Desired Aminolysis Pathway cluster_competing Competing Hydrolysis Pathway NHS_Ester R-CO-O-NHS (NHS Ester) Conjugate R-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Conjugate k_amine Hydrolyzed R-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed k_hydrolysis Amine Protein-NH₂ (Primary Amine) Water H₂O (Water) NHS_byproduct1 NHS Conjugate->NHS_byproduct1 + NHS_byproduct2 NHS Hydrolyzed->NHS_byproduct2 +

Caption: Competing pathways of NHS ester reaction: desired aminolysis versus undesired hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Prep_Protein 1. Prepare Protein Solution (Amine-free buffer, 1-10 mg/mL) Conjugation 3. Mix Protein and NHS Ester (pH 7.2-8.5, RT or 4°C) Prep_Protein->Conjugation Prep_NHS 2. Prepare NHS Ester Stock (Anhydrous DMSO/DMF) Prep_NHS->Conjugation Quench 4. Quench Reaction (Optional) (e.g., Tris buffer) Conjugation->Quench Purify 5. Purify Conjugate (Desalting column/Dialysis) Quench->Purify

Caption: A typical experimental workflow for NHS ester conjugation.

References

Technical Support Center: Acid-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Acid-PEG4-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using this compound, and how can I minimize it?

The primary side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group by water.[1][2] This reaction results in an inactive carboxylic acid on the PEG linker, which can no longer react with primary amines, thereby reducing your conjugation efficiency.[1] The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH rises.[1][3]

To minimize hydrolysis:

  • Control pH: Perform the conjugation reaction within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often recommended as a good balance between efficient amine reaction and manageable hydrolysis.

  • Work Quickly: Dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use and add it to your reaction mixture promptly. Do not store the reagent in aqueous solutions.

  • Optimize Temperature: Running the reaction at 4°C can reduce the rate of hydrolysis, but may require a longer incubation time to achieve the desired level of conjugation.

  • Use Concentrated Solutions: The hydrolysis reaction is a greater competitor in dilute protein solutions. If possible, use a higher concentration of your target molecule (e.g., >2 mg/mL protein concentration) to favor the desired conjugation reaction.

Q2: My conjugation efficiency is low. What are the common causes and how can I troubleshoot this?

Low conjugation efficiency can be caused by several factors. The most common issues are related to the hydrolysis of the NHS ester, suboptimal buffer conditions, or the quality of the reagents.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.

  • Check Buffer Composition: Confirm that your buffer does not contain primary amines (e.g., Tris, glycine), as these will compete with your target molecule for reaction with the NHS ester.

  • Assess Reagent Quality: NHS esters are sensitive to moisture. Ensure your this compound has been stored properly in a desiccated environment at -20°C. Before opening, always allow the vial to equilibrate to room temperature to prevent condensation. It is best to use freshly prepared solutions for each experiment.

  • Increase Reactant Concentration: If possible, increase the concentration of your protein and/or the molar excess of the this compound.

  • Evaluate Amine Accessibility: The primary amines on your target molecule may be sterically hindered or buried within the protein's structure, making them inaccessible for conjugation.

Q3: Can this compound react with other functional groups besides primary amines?

While NHS esters are highly selective for primary amines (like the N-terminus of a protein or the epsilon-amino group of lysine), side reactions with other nucleophilic groups can occur.

  • Secondary Amines: Reactions with secondary amines are possible but generally less efficient than with primary amines.

  • Thiols (Sulfhydryls), Alcohols, and Phenols: NHS esters can react with the side chains of cysteine, serine, threonine, and tyrosine. However, the resulting thioester and ester bonds are less stable than the amide bond formed with primary amines and can be hydrolyzed or displaced.

These side reactions are generally less significant than the competing hydrolysis reaction, especially when the reaction is performed within the recommended pH range.

Q4: Which buffers are compatible with NHS ester reactions, and which should be avoided?

Buffer selection is critical for a successful conjugation.

  • Compatible Buffers: Phosphate-Buffered Saline (PBS), Carbonate-Bicarbonate buffers, HEPES, and Borate buffers are all suitable choices.

  • Incompatible Buffers: Any buffer containing primary amines must be avoided. This includes Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will directly compete in the reaction and significantly lower your yield. If your protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is necessary before starting the conjugation.

Q5: How should I properly store and handle this compound?

Proper storage is crucial to maintain the reactivity of the reagent.

  • Long-Term Storage: Store the solid reagent in a desiccated environment at -20°C to -80°C.

  • Handling: Before opening the vial, always allow it to warm to room temperature to prevent moisture from the air from condensing onto the cold reagent.

  • Stock Solutions: Prepare stock solutions in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Avoid preparing stock solutions for long-term storage, as the NHS ester will degrade over time, even in anhydrous solvents.

Q6: How do I stop or "quench" the conjugation reaction?

The reaction can be stopped by adding a small molecule with a primary amine. A common method is to add a quenching buffer containing Tris or glycine to a final concentration of 20-50 mM. This will react with and consume any remaining unreacted this compound.

Q7: The "this compound" has a free carboxylic acid at the other end. Will this interfere with my reaction?

The free carboxylic acid group will not interfere with the NHS ester reaction. However, it is also a reactive handle. The carboxylic acid can be reacted with a primary amine-containing molecule, but this requires activation with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS or Sulfo-NHS. This makes the this compound a heterobifunctional linker, allowing for sequential conjugations if desired.

Quantitative Data

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
7.4N/A>120 minutes
8.64°C10 minutes
9.0N/A<9 minutes
(Data compiled from multiple sources)

As the data illustrates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, reactions should be performed promptly after the addition of the NHS ester to the buffer.

Diagrams

Reaction_Pathway Reactants This compound + Protein-NH2 Conjugate Stable Amide Bond (Desired Product) Reactants->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed Inactive Carboxylic Acid (Side Product) Reactants->Hydrolyzed Hydrolysis (competing reaction, increases with pH) H2O H2O (Water)

Caption: Desired aminolysis vs. competing hydrolysis pathway.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Adjust_pH Adjust pH or remake buffer Check_pH->Adjust_pH No Check_Buffer_Comp Is buffer amine-free (e.g., no Tris/glycine)? Check_pH->Check_Buffer_Comp Yes Adjust_pH->Check_Buffer_Comp Buffer_Exchange Perform buffer exchange Check_Buffer_Comp->Buffer_Exchange No Check_Reagent Was reagent stored properly and solution made fresh? Check_Buffer_Comp->Check_Reagent Yes Buffer_Exchange->Check_Reagent New_Reagent Use fresh, properly stored reagent Check_Reagent->New_Reagent No Optimize_Conc Increase protein and/or PEG-NHS ester concentration Check_Reagent->Optimize_Conc Yes New_Reagent->Optimize_Conc Success Yield Improved Optimize_Conc->Success

Caption: Troubleshooting workflow for low conjugation yield.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization may be required based on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5.

  • Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., desalting or size-exclusion chromatography column).

Methodology:

  • Prepare the Protein Solution:

    • Ensure the protein is in the appropriate amine-free Reaction Buffer at a concentration of 2-10 mg/mL.

    • If the protein is currently in a buffer containing primary amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~25 mM). This solution should be used promptly and any unused portion discarded.

    • Calculation Note: A 10- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point for optimization.

  • Perform the Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution directly to the protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

    • Mix gently but thoroughly by pipetting or gentle vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times may be needed, especially at lower temperatures.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction volume).

    • Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is hydrolyzed.

  • Purify the Conjugate:

    • Remove unreacted this compound and reaction byproducts (such as N-hydroxysuccinimide) from the labeled protein.

    • This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

  • Analyze the Conjugate:

    • Determine the efficiency of the labeling reaction (degree of labeling).

    • Common analytical methods include SDS-PAGE (which will show a shift in molecular weight for the conjugated protein), IEX-HPLC, or mass spectrometry.

References

Technical Support Center: Acid-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and answers to frequently asked questions regarding the removal of unreacted Acid-PEG4-NHS ester following conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a crosslinking reagent that contains a hydrophilic polyethylene glycol (PEG) spacer arm.[1][2][] It is designed to react with primary amines (-NH2), such as those found on the side chains of lysine residues or the N-terminus of proteins, to form stable amide bonds.[4][5] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate. This reagent is commonly used for PEGylation, a process that can improve the stability, solubility, and pharmacokinetic properties of biomolecules like antibodies, enzymes, and peptides.

Q2: Why is it critical to remove unreacted this compound after conjugation?

Removing excess, unreacted, or hydrolyzed this compound is a critical purification step for several reasons:

  • Preventing Unwanted Reactions: Any remaining active NHS ester is highly reactive and can continue to label other molecules in subsequent experimental steps, leading to non-specific binding and inaccurate results.

  • Ensuring Accurate Characterization: The presence of unreacted reagent interferes with downstream analytical techniques used to determine the degree of labeling and purity of the conjugate. The N-hydroxysuccinimide (NHS) byproduct, for instance, absorbs strongly at 260-280 nm, which can interfere with protein quantification.

  • Reducing Non-Specific Binding: The hydrolyzed, non-reactive form of the linker can bind non-specifically to the protein, which can be a major source of background signal in assays.

Q3: What are the primary methods for removing unreacted this compound?

The most common and effective methods for removing small molecules like unreacted this compound from larger biomolecules are size-based separation techniques. These include:

  • Size Exclusion Chromatography (SEC): Also known as desalting or gel filtration, this technique uses a porous resin to separate molecules by size. Larger conjugated proteins pass through the column quickly, while the smaller, unreacted this compound molecules are trapped in the pores and elute later. This method is very rapid.

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules. The reaction mixture is placed inside a dialysis bag or cassette, and small molecules like the unreacted PEG reagent diffuse out into a large volume of buffer, while the larger, conjugated protein is retained. This method is gentle on samples but typically takes longer than SEC.

Troubleshooting Guide

Q1: After purification, my final protein yield is very low. What could be the cause?

Low protein yield after purification can stem from several factors:

  • Protein Precipitation: this compound is often first dissolved in an organic solvent like DMSO or DMF. If the final concentration of this solvent in the reaction mixture is too high (typically >10%), it can cause your protein to precipitate.

  • Non-specific Adsorption: The conjugated protein may be binding to the purification media (e.g., desalting column resin or dialysis membrane). Ensure the materials you are using are compatible with your specific protein.

  • Improper Method Selection: If using a desalting column, ensure you have chosen a resin with the correct exclusion limit for your protein. For dialysis, select a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein to prevent its loss.

Q2: How can I stop the NHS-ester reaction before starting the purification step?

To prevent further reaction while preparing for purification, you can "quench" the reaction. This is done by adding a small molecule that contains a primary amine. This amine will react with and consume any remaining active NHS esters.

  • Common Quenching Reagents: Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine are frequently used.

  • Procedure: Add the quenching buffer to a final concentration of 20-100 mM and incubate for 15-30 minutes at room temperature.

Q3: My conjugation efficiency is low, and I suspect the this compound is being hydrolyzed. How can I prevent this?

NHS esters are susceptible to hydrolysis (reaction with water), which competes with the desired amine reaction. The rate of hydrolysis is highly dependent on pH and temperature.

  • Control pH: The optimal pH for NHS ester conjugation is between 7.2 and 8.5. Below this range, the target amines on the protein are protonated and less reactive. Above pH 8.5, the rate of hydrolysis increases dramatically. For example, the half-life of an NHS ester is 4-5 hours at pH 7 (0°C) but drops to just 10 minutes at pH 8.6 (4°C).

  • Use Fresh Reagent: The NHS ester moiety is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use and do not prepare stock solutions for long-term storage.

  • Increase Reactant Concentration: The hydrolysis reaction is a greater competitor in dilute protein solutions. If possible, increasing the concentration of your protein can favor the desired conjugation reaction.

Data Presentation

Table 1: Properties of this compound and Byproducts

Compound Molecular Weight ( g/mol ) Key Characteristics
This compound 391.4 Amine-reactive crosslinker with a hydrophilic PEG spacer. Soluble in DMSO, DMF.
Hydrolyzed this compound 294.3 Inactive carboxylic acid form; can cause non-specific binding.

| N-hydroxysuccinimide (NHS) | 115.1 | Reaction byproduct; absorbs light at 260-280 nm, interfering with protein quantification. |

Table 2: Comparison of Primary Purification Methods

Feature Size Exclusion Chromatography (Desalting) Dialysis
Principle Separation based on molecular size using a porous resin. Selective diffusion of small molecules across a semi-permeable membrane.
Primary Use Rapid removal of salts and other small molecules. Buffer exchange and removal of low-molecular-weight contaminants.
Speed Fast (minutes per sample). Slow (hours to overnight).
Sample Volume Wide range, from microliters to milliliters. Typically for volumes >100 µL.

| Key Advantage | High speed and efficiency. | Gentle, passive process ideal for sensitive molecules. |

Table 3: Stability of NHS Esters in Aqueous Solution

pH Temperature (°C) Half-life of NHS Ester
7.0 0 4 - 5 hours
8.0 4 ~1 hour
8.6 4 10 minutes

This data illustrates the time it takes for 50% of the reactive ester to be hydrolyzed at a given pH and temperature.

Experimental Protocols & Visualizations

The overall experimental process involves the initial conjugation reaction, followed by an optional quenching step to halt the reaction, and a final purification step to remove all small-molecule contaminants.

G cluster_workflow Experimental Workflow A 1. Conjugation Reaction (Protein + Acid-PEG4-NHS) B 2. Quenching (Optional) (Add Tris or Glycine) A->B Stop Reaction C 3. Purification (SEC or Dialysis) A->C If not quenching B->C Remove Excess Reagents D Purified Conjugate C->D

Caption: General experimental workflow for conjugation and purification.

Protocol 1: Quenching the NHS Ester Reaction

This procedure stops the conjugation reaction by consuming any unreacted this compound.

  • Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or glycine, pH 8.0.

  • Add to Reaction: Add the quenching buffer to your conjugation reaction mixture to a final concentration of 20-100 mM.

  • Incubate: Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Proceed to Purification: The quenched reaction is now ready for the removal of all small molecules using size exclusion chromatography or dialysis.

Protocol 2: Removal by Size Exclusion Chromatography (SEC) / Desalting

This is a rapid method to separate the labeled protein from the smaller, unreacted reagent and byproducts.

  • Select Column: Choose a desalting spin or gravity-flow column with an exclusion limit appropriate for your conjugated protein.

  • Equilibrate Column: Remove the column's storage buffer. Equilibrate the column by washing it 3-4 times with your desired final buffer (e.g., PBS), according to the manufacturer's instructions.

  • Apply Sample: Apply the (quenched) reaction mixture slowly to the center of the packed resin bed.

  • Elute and Collect: For a spin column, place it in a collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes). For a gravity-flow column, allow the buffer to flow through and collect the fractions. The purified, conjugated protein will elute first in the void volume.

Protocol 3: Removal by Dialysis

This method is gentle and effective for buffer exchange and removing small molecules.

  • Select Membrane: Choose a dialysis membrane (tubing or cassette) with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your protein to ensure its retention.

  • Prepare Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with DI water.

  • Load Sample: Load your reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Perform Dialysis: Place the sealed dialysis unit in a beaker containing the desired final buffer (dialysate). The volume of the dialysate should be at least 200-500 times the volume of your sample.

  • Stir and Exchange Buffer: Stir the dialysate gently at room temperature for 2 hours or at 4°C. For efficient removal, change the dialysate at least two to three times. A common procedure is two changes at 2-hour intervals, followed by an overnight dialysis at 4°C.

  • Collect Sample: Carefully remove the purified sample from the dialysis unit.

Reaction Pathway Visualization

The primary goal is the reaction of the this compound with an amine on a protein. However, this is in competition with the hydrolysis of the ester by water.

G cluster_reactants Reactants cluster_products Products PEG_NHS This compound (Reactive) Conjugate Stable Amide Bond (Protein-PEG Conjugate) PEG_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Inactive Carboxylic Acid (Hydrolyzed PEG) PEG_NHS->Hydrolyzed Hydrolysis (Competing Reaction) NHS NHS Byproduct Protein_NH2 Protein-NH₂ (Primary Amine) H2O H₂O (Water)

Caption: Competing reaction pathways for this compound.

G Start Low Conjugation Yield or High Background? CheckReagent Was NHS ester reagent handled properly? Start->CheckReagent Reagent Quality CheckBuffer Was the reaction buffer correct (pH 7.2-8.5, no amines)? Start->CheckBuffer Reaction Conditions CheckPurification Was purification sufficient? Start->CheckPurification Post-Reaction Sol_Reagent Solution: Use fresh, anhydrous solvent. Equilibrate vial to RT before opening. CheckReagent->Sol_Reagent No Sol_Buffer_pH Solution: Verify buffer pH. Use a non-amine buffer like PBS or Borate. CheckBuffer->Sol_Buffer_pH No Sol_Purification Solution: Quench reaction. Use appropriate MWCO/resin. Ensure sufficient buffer exchange. CheckPurification->Sol_Purification No

Caption: Troubleshooting logic for common conjugation issues.

References

Technical Support Center: Protein PEGylation with Acid-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing protein aggregation during PEGylation with Acid-PEG4-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a chemical modification reagent used in a process called PEGylation. It consists of a polyethylene glycol (PEG) chain with four repeating ethylene glycol units, an N-hydroxysuccinimide (NHS) ester at one end, and a carboxylic acid group at the other. The NHS ester is highly reactive towards primary amine groups (-NH2), which are commonly found on the surface of proteins, such as the side chain of lysine residues and the N-terminus. The reaction between the NHS ester and a primary amine forms a stable amide bond, covalently attaching the PEG chain to the protein. This modification can improve the protein's solubility, stability, and pharmacokinetic properties.[1]

Q2: What are the primary causes of protein aggregation during PEGylation with this compound?

A2: Protein aggregation during PEGylation is a common challenge that can arise from several factors:

  • Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional, bifunctional impurities can cross-link multiple protein molecules, leading to aggregation.

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation, especially if the PEGylation process transiently destabilizes the protein.[2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from the optimal range for a specific protein can lead to partial unfolding and exposure of hydrophobic regions, promoting aggregation.[3]

  • Over-PEGylation: Excessive modification of a protein's surface amines can alter its surface charge and pI, potentially leading to reduced solubility and aggregation.[4]

  • Hydrophobicity of the PEG Reagent: While PEG itself is hydrophilic, the linker chemistry can sometimes introduce hydrophobic elements that may contribute to aggregation.

Q3: How can I detect and quantify protein aggregation after PEGylation?

A3: Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[5]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, providing information on the presence of aggregates and the overall polydispersity of the sample.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE separates proteins based on their molecular weight. While it's a denaturing technique, it can reveal the presence of high molecular weight aggregates. Native PAGE can also be used to avoid issues with PEG-SDS interactions.

Troubleshooting Guide

Protein aggregation during PEGylation can be a frustrating obstacle. This guide provides a systematic approach to identifying the cause of the problem and implementing effective solutions.

Logical Flow for Troubleshooting Protein Aggregation

TroubleshootingFlow Troubleshooting Protein Aggregation During PEGylation start Problem: Protein Aggregation Observed check_protein Is the starting protein monomeric and pure? start->check_protein check_reagent Is the PEG-NHS ester reagent of high quality and handled correctly? check_protein->check_reagent Yes purify_protein Action: Purify starting protein (e.g., via SEC) to remove pre-existing aggregates. check_protein->purify_protein No optimize_conditions Are the reaction conditions (pH, temp, buffer) optimal for the protein? check_reagent->optimize_conditions Yes reagent_handling Action: Use fresh, high-purity reagent. Dissolve immediately before use in anhydrous DMSO/DMF. check_reagent->reagent_handling No optimize_ratio Is the PEG:Protein molar ratio optimized? optimize_conditions->optimize_ratio Yes adjust_ph Action: Screen a pH range (typically 7.2-8.5) to find the best balance of reaction efficiency and protein stability. optimize_conditions->adjust_ph No (pH) adjust_temp Action: Lower the reaction temperature (e.g., to 4°C) to slow down the reaction and potential aggregation. optimize_conditions->adjust_temp No (Temp) adjust_buffer Action: Use non-amine buffers (e.g., PBS, HEPES). Avoid Tris and glycine. optimize_conditions->adjust_buffer No (Buffer) use_excipients Have stabilizing excipients been considered? optimize_ratio->use_excipients Yes adjust_ratio Action: Perform a titration of the PEG:Protein molar ratio to find the lowest effective ratio that achieves the desired degree of PEGylation. optimize_ratio->adjust_ratio No add_excipients Action: Add stabilizers like sucrose, arginine, or polysorbates to the reaction buffer. use_excipients->add_excipients No solution Solution: Reduced or Eliminated Aggregation use_excipients->solution Yes purify_protein->check_reagent reagent_handling->optimize_conditions adjust_ph->optimize_ratio adjust_temp->optimize_ratio adjust_buffer->optimize_ratio adjust_ratio->use_excipients add_excipients->solution

Caption: A decision tree for troubleshooting protein aggregation during PEGylation.

Quantitative Data Summary

Systematic optimization of reaction parameters is crucial for successful PEGylation. The following tables provide starting points for designing your experiments.

Table 1: Recommended Starting Concentrations and Ratios

ParameterRecommended RangeRationale
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency but may also promote aggregation. If aggregation occurs, reducing the concentration is a primary troubleshooting step.
PEG:Protein Molar Ratio 5:1 to 20:1A higher molar excess drives the reaction towards completion but increases the risk of over-PEGylation and aggregation. Start with a lower ratio and titrate upwards.
Organic Solvent (DMSO/DMF) < 10% (v/v)NHS esters are often dissolved in an organic solvent. Keeping the final concentration low minimizes the risk of protein denaturation and precipitation.

Table 2: Influence of Reaction Conditions on Aggregation

ParameterConditionEffect on Aggregation
pH 6.5 - 7.2Slower reaction rate, may reduce aggregation for pH-sensitive proteins.
7.2 - 8.5Optimal for NHS ester reactivity, but may increase aggregation for some proteins due to higher reaction rates or reduced protein stability.
> 8.5Increased rate of NHS ester hydrolysis, reducing PEGylation efficiency and potentially leading to side reactions.
Temperature 4°CSlower reaction rate, which can reduce the propensity for aggregation, especially for sensitive proteins. Requires longer incubation times.
Room Temperature (20-25°C)Faster reaction rate, but may increase the risk of aggregation for thermally sensitive proteins.
> 30°CGenerally not recommended as it can lead to protein denaturation and significant aggregation.

Table 3: Common Stabilizing Excipients

ExcipientTypical ConcentrationMechanism of Action
Sucrose/Trehalose 5 - 10% (w/v)Preferential exclusion, increases the thermodynamic stability of the protein.
Arginine 50 - 100 mMSuppresses non-specific protein-protein interactions and can increase protein solubility.
Glycerol 5 - 20% (v/v)Acts as a co-solvent and can stabilize the native protein structure.
Polysorbate 20/80 0.01 - 0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation and can stabilize proteins.

Experimental Protocols

General Protocol for PEGylation with this compound

This protocol provides a general starting point. Optimal conditions will vary depending on the specific protein.

1. Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

2. Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to the desired concentration (e.g., 2 mg/mL). Ensure the protein solution is clear and free of aggregates.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration (e.g., 10 mM).

  • PEGylation Reaction:

    • Slowly add the desired molar excess of the dissolved PEG reagent to the protein solution while gently mixing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess PEG reagent and byproducts using a desalting column or dialysis against a suitable storage buffer.

Protocol for SEC Analysis of PEGylated Protein

1. Materials:

  • SEC column suitable for the molecular weight range of the protein and its PEGylated forms (e.g., Superdex 200 or similar)

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., 150 mM sodium phosphate, 100 mM NaCl, pH 7.2)

  • PEGylated protein sample

  • Unmodified protein control

2. Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylated protein sample and the unmodified control through a 0.22 µm syringe filter to remove any large particulates.

  • Injection: Inject a defined volume (e.g., 100 µL) of the sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Analysis: Compare the chromatograms of the PEGylated sample and the unmodified control. The appearance of earlier eluting peaks in the PEGylated sample indicates the formation of higher molecular weight species (aggregates). The peak areas can be integrated to quantify the percentage of monomer, dimer, and higher-order aggregates.

Protocol for DLS Analysis of PEGylated Protein

1. Materials:

  • DLS instrument

  • Low-volume cuvette

  • PEGylated protein sample

  • Unmodified protein control

  • Reaction buffer

2. Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the measurement parameters (e.g., temperature, viscosity of the buffer).

  • Sample Preparation: Filter the samples (PEGylated protein, unmodified control, and buffer blank) through a 0.1 or 0.22 µm filter directly into a clean cuvette to remove dust and other large particles.

  • Measurement:

    • First, measure the buffer blank to ensure the absence of contaminants.

    • Measure the unmodified protein to establish its baseline size and polydispersity.

    • Measure the PEGylated sample.

  • Analysis: Analyze the size distribution data. An increase in the average hydrodynamic radius and/or the appearance of larger species in the PEGylated sample compared to the control indicates aggregation. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample.

Protocol for SDS-PAGE Analysis of PEGylated Protein

1. Materials:

  • Polyacrylamide gels (e.g., 4-20% gradient gel)

  • SDS-PAGE running buffer

  • Sample loading buffer (with and without a reducing agent like DTT or ß-mercaptoethanol)

  • Molecular weight markers

  • Coomassie blue stain or other suitable protein stain

  • PEGylated protein sample

  • Unmodified protein control

2. Procedure:

  • Sample Preparation: Mix the protein samples with the loading buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Loading: Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

  • Staining and Destaining: Stain the gel with Coomassie blue and then destain to visualize the protein bands.

  • Analysis: Compare the lanes containing the PEGylated protein and the unmodified control. The presence of high molecular weight bands in the PEGylated sample lane that are absent in the control lane is indicative of aggregation. Note that PEGylated proteins often migrate at a higher apparent molecular weight than their actual molecular weight due to the hydrodynamic properties of the PEG chain.

Visualizing the PEGylation Reaction and Workflow

PEGylation_Workflow PEGylation Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer) mix Mix Protein and PEG Reagent (Controlled addition) protein_prep->mix peg_prep Prepare this compound (Dissolve in DMSO/DMF) peg_prep->mix incubate Incubate (Optimized time and temperature) mix->incubate quench Quench Reaction (e.g., with Tris buffer) incubate->quench purify Purify PEGylated Protein (SEC or Dialysis) quench->purify analyze Analyze for Aggregation (SEC, DLS, SDS-PAGE) purify->analyze final_product Final Product analyze->final_product Monomeric Product troubleshoot Troubleshoot analyze->troubleshoot Aggregated Product

Caption: A flowchart of the experimental workflow for protein PEGylation.

References

Technical Support Center: Acid-PEG4-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Acid-PEG4-NHS esters for bioconjugation, with a specific focus on the critical role of pH.

Troubleshooting Guide

This guide addresses common issues encountered during Acid-PEG4-NHS ester conjugation experiments in a question-and-answer format.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield can be attributed to several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.

Potential Causes and Solutions:

  • NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which competes with the desired amine reaction. The rate of hydrolysis increases significantly with pH.[1][2][3][4]

    • Solution: Prepare the NHS ester solution immediately before use.[5] If using an organic solvent like DMSO or DMF to dissolve the NHS ester, ensure it is anhydrous. Avoid repeated freeze-thaw cycles of the NHS ester solution.

  • Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. At a low pH, primary amines are protonated (-NH3+) and are not sufficiently nucleophilic to react efficiently. At a high pH, the rate of hydrolysis of the NHS ester increases, reducing the amount available to react with the amine.

    • Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point.

  • Incorrect Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester.

    • Solution: Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate buffers. If your protein is in a buffer containing primary amines, it is recommended to perform a buffer exchange before starting the conjugation.

  • Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction can be more significant.

    • Solution: If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.

Question: My NHS ester reagent won't dissolve or precipitates upon addition to the reaction buffer. What should I do?

Answer: Solubility issues can arise from the hydrophobicity of the NHS ester or improper dissolution techniques.

Potential Causes and Solutions:

  • Poor Aqueous Solubility: Many NHS esters have limited solubility in aqueous buffers.

    • Solution: Dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically not exceeding 10%) to avoid denaturation of proteins.

  • Reagent Quality: The NHS ester may have hydrolyzed due to improper storage in the presence of moisture.

    • Solution: Store NHS esters in a desiccated environment at the recommended temperature (-20°C for long-term storage). Allow the vial to warm to room temperature before opening to prevent moisture condensation.

Question: I'm observing high background or non-specific binding in my downstream applications. What could be the cause?

Answer: High background or non-specific binding can occur due to unreacted NHS ester or aggregation of the conjugated protein.

Potential Causes and Solutions:

  • Excess Unreacted NHS Ester: If not properly quenched or removed, the excess NHS ester can react with other primary amines in downstream applications.

    • Solution: After the desired reaction time, quench the reaction by adding a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine, to a final concentration of 20-100 mM.

  • Protein Aggregation: The conjugation process can sometimes lead to protein aggregation.

    • Solution: Optimize the molar ratio of the NHS ester to your protein. A high degree of labeling can sometimes cause aggregation. Perform small-scale pilot reactions with varying molar ratios to determine the optimal conditions. Ensure the buffer conditions are optimal for your protein's stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound reaction?

The optimal pH is a balance between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. Generally, a pH range of 7.2 to 8.5 is recommended. For many applications, a starting pH of 8.3-8.5 is ideal.

Q2: Which buffers should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines. Suitable buffers include:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Q3: How stable is the this compound in aqueous solution?

The stability of the NHS ester is highly pH-dependent and decreases as the pH increases. For example, the half-life of an NHS ester can be several hours at pH 7 but may decrease to minutes at pH 8.6. Therefore, it is always recommended to prepare the NHS ester solution immediately before use.

Q4: Can I use Tris buffer for my reaction?

No, Tris buffer contains a primary amine and will compete with your target molecule for reaction with the NHS ester, which will significantly reduce your conjugation efficiency.

Data Summary

The following tables summarize the quantitative data on the effect of pH on NHS ester stability and reaction kinetics.

Table 1: Effect of pH on the Half-life of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
9.0Room Temperature125 minutes

(Data compiled from multiple sources, including Thermo Fisher Scientific and a study on porphyrin-NHS esters)

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a specific porphyrin-NHS ester. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.

pHAmidation Half-life (min)Hydrolysis Half-life (min)
8.080210
8.520180
9.010125

(Data from a study on the amidation of porphyrin-NHS esters)

Experimental Protocols

Protocol 1: General Protein Labeling with an this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.

  • Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Determining the Optimal Molar Ratio of NHS Ester to Protein

To determine the optimal NHS ester to protein ratio, it is advisable to perform small-scale trial reactions.

Procedure:

  • Set up a series of parallel reactions with varying molar ratios of NHS ester to protein (e.g., 2:1, 5:1, 10:1, 20:1).

  • Follow the general protein labeling protocol for each reaction.

  • Analyze the results of each reaction using an appropriate method (e.g., SDS-PAGE, mass spectrometry) to determine the degree of labeling and to check for protein aggregation.

  • Select the molar ratio that provides the desired degree of labeling without causing significant protein aggregation or loss of function.

Visualizations

Reaction_Pathway cluster_products Products Acid_PEG4_NHS This compound Conjugate Stable Amide Bond (R-NH-CO-PEG-Acid) Acid_PEG4_NHS->Conjugate Desired Reaction (Amine Nucleophilic Attack) pH 7.2-8.5 Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) Acid_PEG4_NHS->Hydrolyzed_Ester Competing Reaction (Hydrolysis) Increases with pH Protein_NH2 Protein with Primary Amine (R-NH2) Protein_NH2->Conjugate

Caption: Reaction pathways for this compound with a primary amine.

Troubleshooting_Workflow start Start: Low Conjugation Yield check_ph Is the reaction pH between 7.2 and 8.5? start->check_ph check_buffer Is the buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust pH to 8.3-8.5 check_ph->solution_ph No check_reagent Was the NHS ester prepared fresh? check_buffer->check_reagent Yes solution_buffer Buffer exchange to PBS, Bicarbonate, or Borate check_buffer->solution_buffer No solution_reagent Prepare fresh NHS ester in anhydrous DMSO/DMF check_reagent->solution_reagent No end Re-run experiment check_reagent->end Yes solution_ph->end solution_buffer->end solution_reagent->end

Caption: Troubleshooting workflow for low conjugation yield.

PH_Effect cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) ph_scale pH Scale low_ph_node Amine is Protonated (R-NH3+) - Non-nucleophilic - Low Reactivity optimal_ph_node Balance of: - Deprotonated Amine (R-NH2) - NHS Ester Stability - High Conjugation Efficiency low_ph_node->optimal_ph_node Increasing pH high_ph_node Increased Rate of: - NHS Ester Hydrolysis - Reduced Conjugation Yield optimal_ph_node->high_ph_node Increasing pH

Caption: The effect of pH on the this compound reaction.

References

Navigating NHS Ester Reactions: A Guide to Amine-Free Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals leveraging N-hydroxysuccinimide (NHS) ester chemistry for bioconjugation, buffer selection is a critical parameter for a successful outcome. This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding the essential use of amine-free buffers in NHS ester reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use an amine-free buffer for NHS ester reactions?

NHS esters are highly reactive towards primary amines (-NH₂). The goal of a typical NHS ester conjugation is to form a stable amide bond with a primary amine on the target molecule, such as the N-terminus of a protein or the side chain of a lysine residue.[1][2] If the reaction buffer contains components with primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, these buffer molecules will compete with the target molecule for reaction with the NHS ester.[3][4] This competition significantly reduces the conjugation efficiency of the desired biomolecule and leads to the formation of unwanted byproducts.[3]

Q2: What are the recommended amine-free buffers for NHS ester conjugations?

Several amine-free buffers are compatible with NHS ester chemistry. The choice of buffer can depend on the specific protein's stability and the desired reaction pH. Commonly recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

The optimal pH for most NHS ester reactions is between 7.2 and 8.5.

Q3: What happens if I accidentally use a buffer containing primary amines?

Using a buffer containing primary amines, like Tris-buffered saline (TBS), will lead to a significant reduction in your conjugation yield. The primary amines in the buffer will react with the NHS ester, consuming the reagent and making it unavailable to react with your target molecule. While this quenching effect is undesirable during the conjugation reaction, it can be strategically used to stop the reaction by adding a high concentration of an amine-containing buffer like Tris or glycine after the desired incubation time.

Q4: How does pH affect NHS ester reactions?

The pH of the reaction buffer is a critical factor. The reaction of NHS esters with primary amines is strongly pH-dependent.

  • Low pH (<7.2): At lower pH, primary amines on the target molecule are more likely to be protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards the NHS ester.

  • Optimal pH (7.2 - 8.5): In this range, a sufficient proportion of the primary amines are deprotonated and available to react with the NHS ester, while the rate of hydrolysis remains manageable. For many applications, a pH of 8.3-8.5 is considered optimal.

  • High pH (>8.5): At higher pH, the rate of hydrolysis of the NHS ester increases dramatically. Hydrolysis is a competing reaction where the NHS ester reacts with water, rendering it inactive. This side reaction can significantly lower the overall yield of the desired conjugate.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Use of an amine-containing buffer (e.g., Tris, glycine). Perform a buffer exchange of your sample into a recommended amine-free buffer (e.g., PBS, Phosphate, Bicarbonate, HEPES, Borate) prior to the reaction.
Incorrect buffer pH. Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point.
Hydrolysis of the NHS ester. Prepare the NHS ester solution immediately before use. If dissolving in an organic solvent, ensure it is anhydrous. Avoid repeated freeze-thaw cycles. Consider performing the reaction at 4°C for a longer duration to minimize hydrolysis.
Low concentration of reactants. In dilute protein solutions, hydrolysis can outcompete the conjugation reaction. If possible, increase the concentration of your protein.
Inconsistent Results Acidification of the reaction mixture. During large-scale labeling, the hydrolysis of the NHS ester can cause a drop in pH. Monitor the pH during the reaction or use a more concentrated buffer to maintain stability.
Variable quality of reagents. Use high-quality, fresh NHS ester and anhydrous, amine-free solvents (e.g., DMSO, DMF) for dissolving the reagent.
Protein Precipitation High concentration of organic solvent. The final concentration of the organic solvent used to dissolve the NHS ester should typically not exceed 10%.
Use of a hydrophobic NHS ester. Consider using a PEGylated version of the NHS ester to improve the solubility of the final conjugate.

Data Presentation

The stability of NHS esters is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life of NHS esters at different pH values, illustrating the increased rate of the competing hydrolysis reaction at higher pH.

pHTemperature (°C)Half-life
7.004 - 5 hours
8.0Not specified1 hour
8.6410 minutes

Data sourced from multiple references.

While direct side-by-side comparisons of conjugation efficiency in amine vs. amine-free buffers are not extensively published in a standardized format, one study highlighted the significant impact of buffer choice on the conversion of a model peptide. In TRIS buffer, the conversion at pH 7.4 was only 3%, whereas in PBS at the same pH, the conversion was 82%. At a higher pH of 8.4, the conversion in TRIS buffer increased to 98%, while in PBS it was 95%. This demonstrates that while the reaction can proceed in Tris at a higher pH, the efficiency is drastically reduced at a more neutral pH compared to an amine-free buffer.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and NHS ester used.

1. Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4 or 0.1 M sodium bicarbonate, pH 8.3).
  • NHS ester reagent.
  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.
  • Purification column (e.g., desalting column or size-exclusion chromatography column).

2. Procedure:

  • Protein Preparation: Ensure your protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free reaction buffer. If your protein is in a buffer containing primary amines, perform a buffer exchange via dialysis or a desalting column.
  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
  • Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester solution to the protein solution while gently mixing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If using a light-sensitive label, protect the reaction from light.
  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes. This will react with any excess NHS ester.
  • Purification: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column.

Visualizations

The following diagram illustrates the competing reaction pathways for an NHS ester in the presence of a target protein and an amine-containing buffer.

cluster_0 Reaction Environment cluster_1 Possible Reaction Pathways cluster_2 Reaction Products NHS_Ester NHS Ester (Reactive) Target_Amine Target Primary Amine (e.g., on Protein) NHS_Ester->Target_Amine Aminolysis (Desired Reaction) Buffer_Amine Buffer Primary Amine (e.g., Tris) NHS_Ester->Buffer_Amine Aminolysis (Competing Reaction) Water Water (Hydrolysis) NHS_Ester->Water Hydrolysis (Competing Reaction) Desired_Product Stable Amide Bond (Successful Conjugation) Target_Amine->Desired_Product Undesired_Product Modified Buffer Molecule (Reduced Yield) Buffer_Amine->Undesired_Product Inactive_Ester Hydrolyzed Ester (Inactive) Water->Inactive_Ester

Caption: Competing reaction pathways for an NHS ester.

This second diagram outlines a logical workflow for troubleshooting low yield in NHS ester conjugation reactions.

start Low Conjugation Yield check_buffer Is the buffer amine-free (e.g., PBS, Borate)? start->check_buffer buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_ph Is the pH between 7.2 and 8.5? check_buffer->check_ph Yes buffer_exchange->check_ph adjust_ph Adjust pH to optimal range check_ph->adjust_ph No check_reagent Is the NHS ester fresh and handled properly? check_ph->check_reagent Yes adjust_ph->check_reagent use_fresh_reagent Use fresh, anhydrously dissolved NHS ester check_reagent->use_fresh_reagent No optimize_conditions Optimize reaction time, temperature, and concentration check_reagent->optimize_conditions Yes use_fresh_reagent->optimize_conditions end Improved Yield optimize_conditions->end

Caption: Troubleshooting workflow for low NHS ester conjugation yield.

References

Technical Support Center: PEGylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PEGylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Yield Issues

Question: Why is my PEGylation yield consistently low?

Answer: Low PEGylation yield can stem from several factors, ranging from suboptimal reaction conditions to reagent quality. Here are the primary aspects to investigate:

  • Suboptimal Reaction Conditions: The efficiency of PEGylation is highly dependent on the reaction environment. Key parameters to optimize include pH, temperature, reaction time, and the molar ratio of the PEG reagent to the protein.[1] For instance, amine-reactive PEGylation using NHS esters is most efficient at a pH range of 7-9.[2][3] Thiol-reactive PEGylation with maleimide reagents is typically performed at a pH of 6.5-7.5 to ensure specificity for sulfhydryl groups while minimizing reactions with amines.[2]

  • Reagent Quality and Stability: The quality and stability of your PEGylation reagent are critical. Activated PEGs can be sensitive to moisture and may hydrolyze over time, leading to a loss of reactivity.[4] It is crucial to use fresh reagents and store them under the recommended conditions, typically desiccated and at a low temperature.

  • Protein Concentration and Stability: The concentration and stability of the target protein can also impact the reaction outcome. Very low protein concentrations might slow down the reaction kinetics, while unstable proteins may denature or aggregate under the chosen reaction conditions, rendering them unavailable for PEGylation.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target protein for the PEG reagent, leading to reduced yield. Always use non-nucleophilic buffers like phosphate-buffered saline (PBS) for amine-reactive PEGylations.

Question: I am observing a significant amount of unreacted protein and/or PEG reagent in my final product. What should I do?

Answer: The presence of unreacted starting materials is a common issue and can often be addressed by optimizing the reaction stoichiometry and purification process.

  • Molar Ratio Optimization: The molar ratio of PEG reagent to the protein is a critical parameter to control the extent of PEGylation. A low ratio may result in a large amount of unreacted protein, while a very high excess of PEG might lead to di- or multi-PEGylated species and make the removal of unreacted PEG challenging. It is recommended to perform small-scale pilot reactions with varying molar ratios to determine the optimal condition for your specific protein and PEG reagent.

  • Inefficient Purification: Standard purification techniques like Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) are commonly used to separate PEGylated proteins from unreacted protein and PEG. The choice of purification method and its optimization are crucial. For instance, SEC separates molecules based on their hydrodynamic volume, which is significantly increased upon PEGylation, allowing for efficient separation.

Question: My PEGylation reaction is resulting in a heterogeneous mixture of products (mono-, di-, and multi-PEGylated species). How can I improve the selectivity for mono-PEGylated protein?

Answer: Achieving a homogenous mono-PEGylated product is a common goal. Several strategies can be employed to enhance selectivity:

  • Site-Specific PEGylation: If your protein has a unique reactive site, such as a free cysteine residue, using a thiol-reactive PEG reagent can lead to highly specific mono-PEGylation. Site-directed mutagenesis can also be used to introduce a specific reactive handle for PEGylation.

  • Control of Reaction pH: For amine-reactive PEGylation, leveraging the difference in pKa values between the N-terminal α-amino group (pKa ~7.6-8.0) and the ε-amino groups of lysine residues (pKa ~9.3-10.5) can direct PEGylation to the N-terminus. Performing the reaction at a lower pH (e.g., pH 7) can favor N-terminal modification as the lysine residues will be predominantly protonated and less reactive.

  • Stoichiometric Control: Carefully controlling the molar ratio of the PEG reagent to the protein is essential. Using a lower molar excess of the PEG reagent can reduce the formation of multi-PEGylated species.

Product Characterization & Purification

Question: I am having difficulty characterizing my PEGylated protein. Which analytical techniques are most suitable?

Answer: Characterization of PEGylated proteins can be challenging due to the heterogeneity and polydispersity of the PEG chain. A combination of analytical techniques is often necessary for a comprehensive analysis.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and effective method to qualitatively assess the extent of PEGylation. PEGylated proteins will exhibit a significant increase in apparent molecular weight and migrate slower than the unmodified protein.

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating and quantifying the different PEGylated species (mono-, di-, multi-) as well as unreacted protein and PEG.

  • Ion Exchange Chromatography (IEX): IEX can separate PEGylated isomers based on differences in surface charge. The attachment of a neutral PEG chain can shield charged residues on the protein surface, leading to altered retention times on an IEX column.

  • Mass Spectrometry (MS): Mass spectrometry, particularly MALDI-TOF and ESI-MS, can provide information on the molecular weight of the PEGylated protein and the degree of PEGylation. However, the polydispersity of PEG can complicate the mass spectra.

Question: What are the best methods for purifying my PEGylated protein?

Answer: The choice of purification method depends on the specific properties of your PEGylated protein and the impurities to be removed.

  • Size Exclusion Chromatography (SEC): As mentioned, SEC is highly effective for separating PEGylated proteins from smaller molecules like unreacted PEG and quenching reagents, as well as from the smaller, unreacted protein.

  • Ion Exchange Chromatography (IEX): IEX is particularly useful for separating different PEGylated species (e.g., mono- vs. di-PEGylated) and positional isomers, as the number and location of attached PEG chains can alter the protein's overall surface charge.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used as a complementary technique to IEX for purifying PEGylated proteins, especially when IEX does not provide sufficient resolution.

  • Reverse Phase Chromatography (RPC): RPC is often used for the analysis and purification of smaller PEGylated peptides and proteins.

Quantitative Data Summary

Table 1: Common PEGylation Reaction Parameters

ParameterAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)Reductive Amination (Aldehyde)
Target Residue Lysine, N-terminusCysteineLysine, N-terminus
Optimal pH 7.0 - 9.06.5 - 7.5~6.0
Typical Molar Ratio (PEG:Protein) 1:1 to 20:11:1 to 5:15:1 to 20:1
Reaction Time 30 min - 2 hours1 - 4 hours2 - 20 hours
Temperature 4 - 25°C4 - 25°C10 - 30°C
Common Buffer Phosphate, BoratePhosphatePhosphate, Acetate

Experimental Workflows & Signaling Pathways

PEGylation_Troubleshooting_Workflow cluster_start cluster_analysis cluster_problem cluster_solution_yield cluster_solution_heterogeneity cluster_solution_purification cluster_end start PEGylation Reaction initial_analysis Analyze Crude Reaction Mixture (e.g., SDS-PAGE, SEC) start->initial_analysis low_yield Low Yield / No Reaction initial_analysis->low_yield Unsatisfactory Conversion heterogeneity Product Heterogeneity initial_analysis->heterogeneity Multiple Products purification_issue Purification Issues initial_analysis->purification_issue Difficulty in Separation end_product Pure, Characterized PEGylated Product initial_analysis->end_product Successful Outcome check_reagents Check Reagent Activity & Storage Conditions low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (pH, Temp, Time, Molar Ratio) low_yield->optimize_conditions check_buffer Verify Buffer Compatibility (No Nucleophiles) low_yield->check_buffer adjust_ratio Adjust PEG:Protein Molar Ratio heterogeneity->adjust_ratio control_ph Control pH for Site-Selectivity heterogeneity->control_ph site_specific Consider Site-Specific PEGylation Strategy heterogeneity->site_specific optimize_sec Optimize SEC Conditions (Column, Flow Rate) purification_issue->optimize_sec try_iex Utilize Ion Exchange Chromatography (IEX) purification_issue->try_iex check_reagents->start Re-run Reaction optimize_conditions->start Re-run Reaction check_buffer->start Re-run Reaction adjust_ratio->start Re-run Reaction control_ph->start Re-run Reaction site_specific->start Re-run Reaction optimize_sec->end_product try_iex->end_product

Caption: A troubleshooting workflow for PEGylation reactions.

Key Experimental Protocols

Protocol 1: SDS-PAGE Analysis of PEGylation Reactions

Objective: To qualitatively assess the efficiency of a PEGylation reaction by observing the shift in apparent molecular weight of the PEGylated protein.

Materials:

  • Crude PEGylation reaction mixture

  • Unmodified protein (as a control)

  • Laemmli sample buffer (2X)

  • Precast polyacrylamide gels (appropriate percentage for the protein size)

  • SDS-PAGE running buffer

  • Coomassie Brilliant Blue or other suitable protein stain

  • Destaining solution

  • Molecular weight markers

Procedure:

  • Sample Preparation:

    • In separate microcentrifuge tubes, mix 10-20 µg of the crude PEGylation reaction mixture and the unmodified protein control with an equal volume of 2X Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus according to the manufacturer's instructions and fill the inner and outer chambers with SDS-PAGE running buffer.

    • Load the denatured samples and molecular weight markers into the wells of the precast gel.

    • Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

  • Staining and Destaining:

    • Carefully remove the gel from the cassette and place it in a staining tray.

    • Add enough Coomassie Brilliant Blue stain to completely cover the gel and incubate with gentle agitation for at least 1 hour.

    • Remove the stain and add destaining solution. Gently agitate until the protein bands are clearly visible against a clear background.

  • Analysis:

    • Visualize the gel on a light box. The PEGylated protein will appear as a band or a smear at a higher apparent molecular weight compared to the unmodified protein control. The presence of a band corresponding to the unmodified protein indicates an incomplete reaction.

Protocol 2: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

Objective: To separate the PEGylated protein from unreacted protein, unreacted PEG reagent, and other small molecule impurities.

Materials:

  • Crude PEGylation reaction mixture

  • SEC column with an appropriate molecular weight fractionation range

  • HPLC or FPLC system

  • Mobile phase buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4)

  • 0.22 µm filter

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase buffer at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the crude PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography:

    • Inject the filtered sample onto the equilibrated SEC column. The injection volume should typically be 1-2% of the total column volume for optimal resolution.

    • Elute the sample with the mobile phase buffer at a constant flow rate.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the different peaks in the chromatogram. The PEGylated protein, having a larger hydrodynamic volume, will elute earlier than the unreacted protein. Unreacted PEG (if it does not have a chromophore) will not be detected by UV at 280 nm but will elute later.

    • Analyze the collected fractions by SDS-PAGE to confirm the identity and purity of the PEGylated protein.

    • Pool the fractions containing the pure PEGylated product.

SEC_Purification_Workflow cluster_prep cluster_run cluster_collection cluster_end start Crude PEGylation Reaction Mixture filter_sample Filter Sample (0.22 µm) start->filter_sample inject_sample Inject Sample onto Column filter_sample->inject_sample equilibrate_column Equilibrate SEC Column with Mobile Phase equilibrate_column->inject_sample elute Elute with Mobile Phase (Monitor UV at 280 nm) inject_sample->elute collect_fractions Collect Fractions Based on Peaks elute->collect_fractions analyze_fractions Analyze Fractions (e.g., SDS-PAGE) collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions end_product Purified PEGylated Protein pool_fractions->end_product

Caption: A typical workflow for purifying PEGylated proteins using SEC.

References

Technical Support Center: Site-Specific Labeling with NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for site-specific labeling with N-hydroxysuccinimide (NHS) esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind NHS ester labeling?

N-hydroxysuccinimide (NHS) esters are widely used reagents for covalently attaching molecules to proteins.[1][2][3] The NHS ester functional group reacts with primary amines, such as the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form stable amide bonds.[4][5] This reaction, known as acylation, is efficient under mild, near-physiological conditions.

Q2: Why is achieving site-specificity with NHS esters a challenge?

Achieving site-specificity with NHS esters is challenging because most proteins contain multiple lysine residues on their surface, in addition to the single N-terminal α-amine. Since NHS esters react with any accessible primary amine, this typically results in heterogeneous labeling at multiple sites, which can interfere with protein structure and function and lead to poorly controlled stoichiometry.

Q3: How can I achieve N-terminal specific labeling with NHS esters?

There are two primary strategies to achieve N-terminal specific labeling:

  • Exploiting pKa Differences: The α-amino group at the N-terminus generally has a lower pKa (around 8.0) compared to the ε-amino group of lysine residues (around 10.5). By carefully controlling the reaction pH to a near-neutral range (e.g., pH 7.2-8.0), the N-terminal amine is more deprotonated and thus more nucleophilic than the lysine amines, allowing for preferential labeling at the N-terminus.

  • Conversion to Thioesters for N-Cys Labeling: A more robust method involves converting the NHS ester into a more chemoselective thioester. This is a two-step, "one-pot" method where the NHS ester is first reacted with a thiol-containing molecule like 2-mercaptoethanesulfonic acid (MESNA) to form a thioester in situ. This thioester then selectively reacts with a protein engineered to have an N-terminal cysteine (N-Cys) residue, forming a stable amide bond at the N-terminus. This method offers high specificity and stoichiometric control.

Troubleshooting Guide

This guide addresses common issues encountered during site-specific NHS ester labeling experiments.

Problem 1: Low Labeling Efficiency

Low or no labeling is a frequent problem. Several factors can contribute to this issue.

Possible Cause Recommended Solution
Incorrect pH The reaction is highly pH-dependent. The optimal pH range is typically 7.2-8.5. Below this range, primary amines are protonated and less reactive. Above this range, NHS ester hydrolysis is rapid. Verify the pH of your reaction buffer with a calibrated pH meter. For N-terminal specific labeling, a pH of 7.2-8.0 is often used.
NHS Ester Hydrolysis NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive. Always use freshly prepared NHS ester solutions. Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.
Buffer Contains Primary Amines Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester. Use amine-free buffers like phosphate-buffered saline (PBS), bicarbonate, or HEPES.
Low Reactant Concentration Dilute protein solutions may require a higher molar excess of the NHS ester to achieve sufficient labeling. Consider increasing the concentration of your protein or the molar excess of the NHS ester.
Suboptimal Temperature or Incubation Time Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C. Lower temperatures can minimize hydrolysis but may require longer incubation times. Optimize these parameters for your specific system.

Problem 2: Non-Specific Labeling or Over-labeling

This occurs when the NHS ester reacts with multiple sites on the protein, leading to a heterogeneous product.

Possible Cause Recommended Solution
High Reaction pH A higher pH (e.g., > 8.5) increases the reactivity of lysine residues, leading to less site-specificity. For N-terminal specific labeling, maintain a pH between 7.2 and 8.0.
High Molar Excess of NHS Ester A large excess of the NHS ester can drive the reaction towards modifying less reactive sites, including multiple lysines. Empirically determine the optimal molar ratio of NHS ester to protein by performing a titration. A 5- to 20-fold molar excess is a common starting point.
Accessible Lysine Residues If lysine residues are highly accessible on the protein surface, they will be more prone to labeling. If N-terminal specificity is critical, consider using the N-terminal cysteine labeling strategy.

Problem 3: Protein Precipitation

Precipitation during or after the labeling reaction can lead to significant loss of sample.

Possible Cause Recommended Solution
Over-labeling Excessive modification of the protein can alter its surface charge and solubility, leading to aggregation and precipitation. Reduce the molar excess of the NHS ester or decrease the reaction time.
Low Protein Solubility The protein itself may have low solubility under the reaction conditions. Perform the reaction at a lower protein concentration or add solubilizing agents that are compatible with the labeling chemistry.
Solvent Effects If using a high concentration of an organic solvent (like DMSO or DMF) to dissolve the NHS ester, this can cause the protein to precipitate. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically below 10%.

Experimental Protocols & Workflows

General Protocol for N-Terminal Specific Labeling (via pKa Discrimination)
  • Buffer Preparation: Prepare an amine-free buffer, such as 0.1 M sodium phosphate, with a pH of 7.2-8.0.

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. If the label is light-sensitive, protect the reaction from light.

  • Quenching (Optional): Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted label and by-products using size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable chromatographic method. This step is crucial for minimizing non-specific binding in downstream applications.

Workflow for N-Terminal Cysteine Specific Labeling

This method involves the conversion of an NHS ester to a thioester, which then selectively labels an N-terminal cysteine.

N_Cys_Labeling_Workflow cluster_step1 Step 1: Thioester Formation cluster_step2 Step 2: N-Terminal Labeling A R-NHS Ester C In situ generated R-Thioester A->C Transesterification pH 6.8-7.0 B MESNA B->C D Protein with N-terminal Cysteine E Site-Specifically Labeled Protein D->E Native Chemical Ligation-like reaction C_proxy->E

Caption: Workflow for site-specific N-terminal cysteine labeling.

Signaling Pathways & Logical Relationships

Decision Tree for Troubleshooting Low Labeling Efficiency

This diagram provides a logical workflow for diagnosing and solving issues related to low labeling efficiency.

Troubleshooting_Low_Labeling start Low Labeling Efficiency check_ph Is buffer pH optimal (7.2-8.5)? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_nhs Was NHS ester freshly prepared? check_buffer->check_nhs Yes change_buffer Use amine-free buffer (e.g., PBS, HEPES) check_buffer->change_buffer No check_ratio Is molar excess sufficient? check_nhs->check_ratio Yes prepare_fresh Prepare fresh NHS ester in anhydrous solvent check_nhs->prepare_fresh No increase_ratio Increase molar excess of NHS ester check_ratio->increase_ratio No success Problem Solved check_ratio->success Yes adjust_ph->success change_buffer->success prepare_fresh->success increase_ratio->success Reaction_Pathways cluster_desired Desired Reaction cluster_competing Competing Reaction reagents NHS Ester + Protein-NH₂ product Labeled Protein (Stable Amide Bond) + NHS reagents->product Amine Nucleophilic Attack (pH 7.2-8.5) hydrolysis Inactive Carboxylic Acid + NHS reagents->hydrolysis Hydrolysis (H₂O) (Increases with pH)

References

Preventing precipitation of protein-PEG conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of protein-PEG conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of protein-PEG conjugate precipitation?

A1: Precipitation of protein-PEG conjugates can be triggered by a variety of factors, often related to the disruption of the delicate balance of interactions that keep the protein soluble. Key causes include:

  • Changes in Solution pH and Ionic Strength: Deviations from the optimal pH and ionic strength of the buffer can alter the surface charge of the protein, leading to aggregation and precipitation. The isoelectric point (pI) of the protein is a critical parameter; at this pH, the net charge of the protein is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.

  • High PEG-to-Protein Molar Ratio: An excessive molar ratio of PEG to protein can lead to the formation of large, insoluble cross-linked complexes, especially with multi-functional PEG reagents.

  • Inappropriate Buffer Species: The choice of buffer can significantly impact solubility. Some buffer ions can interact unfavorably with the protein or the PEG, promoting precipitation.

  • Temperature Stress: Both elevated and freezing temperatures can denature proteins, exposing hydrophobic regions and leading to aggregation.

  • Mechanical Stress: Vigorous agitation, stirring, or pumping can induce shear stress, which may cause protein unfolding and subsequent precipitation.

  • Presence of Contaminants or Impurities: Impurities in the protein preparation or reagents can act as nucleation points for aggregation.

Q2: How does the choice of PEG reagent affect conjugate solubility?

A2: The properties of the PEG reagent itself play a crucial role in the solubility of the final conjugate.

  • Molecular Weight: Higher molecular weight PEGs can sometimes lead to decreased solubility due to their larger size and potential for intermolecular bridging.

  • Structure (Linear vs. Branched): Branched PEGs may offer improved solubility and stability compared to linear PEGs of the same molecular weight due to their more compact, globular structure which can more effectively shield the protein surface.

  • Purity: The presence of diol impurities in PEG reagents can lead to the formation of cross-linked dimers and higher-order oligomers, which are often insoluble.

Q3: What role do excipients play in preventing precipitation?

A3: Excipients are additives that can help stabilize the protein-PEG conjugate and prevent aggregation. Common excipients include:

  • Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and lyophilization.

  • Polyols (e.g., mannitol, sorbitol): Similar to sugars, they can help maintain protein stability.

  • Amino Acids (e.g., arginine, glycine): Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic patches on the protein surface.

  • Surfactants (e.g., polysorbate 20, polysorbate 80): These non-ionic surfactants can prevent surface-induced aggregation and stabilize the protein.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting precipitation issues encountered during protein-PEG conjugation.

Issue: Precipitation observed immediately after adding the PEG reagent.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect buffer pH or ionic strength Verify the pH and conductivity of the reaction buffer. Perform buffer exchange into a pre-optimized buffer.The protein-PEG conjugate remains soluble upon addition of the PEG reagent.
High local concentration of PEG Add the PEG reagent slowly and with gentle mixing. Consider adding the PEG reagent in smaller aliquots over time.Gradual addition prevents localized high concentrations, reducing the risk of precipitation.
Suboptimal PEG-to-protein ratio Perform a titration experiment with varying PEG-to-protein molar ratios to identify the optimal range for solubility.Identification of a molar ratio that maximizes conjugation efficiency while maintaining solubility.

Issue: Precipitation observed during purification or dialysis.

Potential Cause Troubleshooting Step Expected Outcome
Buffer incompatibility during purification Ensure the purification and dialysis buffers are compatible with the conjugate. The buffer should have a pH and ionic strength that favors solubility.The conjugate remains soluble throughout the purification and buffer exchange process.
Concentration-dependent aggregation Avoid over-concentrating the conjugate. If high concentrations are required, consider adding stabilizing excipients to the formulation.The conjugate can be concentrated to the desired level without precipitation.
Mechanical stress from purification method Use low-shear purification methods like tangential flow filtration (TFF) instead of methods that can induce high shear stress.Minimized mechanical stress preserves the integrity and solubility of the conjugate.

Issue: Precipitation observed during storage.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate storage buffer Screen different storage buffer formulations containing various excipients (sugars, amino acids, surfactants) to find the optimal conditions for long-term stability.The conjugate remains soluble and stable for an extended period under the recommended storage conditions.
Freeze-thaw instability Minimize the number of freeze-thaw cycles. Aliquot the conjugate into single-use vials. Add cryoprotectants like sucrose or trehalose to the storage buffer.The conjugate maintains its activity and solubility after being frozen and thawed.
Light sensitivity Store the conjugate in light-protected containers.Prevention of photo-degradation and subsequent aggregation.

Experimental Protocols

Protocol 1: Buffer Screening for Optimal Conjugate Solubility

  • Prepare a series of buffers: Prepare small volumes (e.g., 1 mL) of different buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Buffer exchange: Exchange the protein into each of the prepared buffers using a suitable method like dialysis or a desalting column.

  • PEGylation reaction: To a small aliquot of the protein in each buffer, add the PEG reagent at the desired molar ratio.

  • Incubation: Incubate the reactions under the standard protocol conditions (e.g., room temperature for 2 hours).

  • Visual inspection and turbidity measurement: After incubation, visually inspect each sample for signs of precipitation. Measure the turbidity of each solution using a spectrophotometer at 600 nm.

  • Analysis: The buffer that results in the lowest turbidity and no visible precipitation is considered optimal for solubility.

Protocol 2: Determination of Optimal PEG-to-Protein Molar Ratio

  • Set up reactions: In the optimized buffer determined from Protocol 1, set up a series of conjugation reactions with increasing PEG-to-protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1, 50:1).

  • Incubation: Incubate all reactions under identical conditions.

  • Analysis of conjugation efficiency: Analyze the extent of PEGylation for each reaction using SDS-PAGE or size-exclusion chromatography (SEC).

  • Analysis of solubility: Visually inspect each reaction for precipitation and measure the turbidity.

  • Selection of optimal ratio: Choose the highest PEG-to-protein molar ratio that provides the desired level of conjugation without causing significant precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage cluster_troubleshooting Troubleshooting Protein Protein Solution Reaction PEGylation Reaction (Optimized Buffer) Protein->Reaction PEG PEG Reagent PEG->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Crude Conjugate Precipitation1 Precipitation Reaction->Precipitation1 Optimize Buffer & Ratio Analysis Characterization (SDS-PAGE, SEC) Purification->Analysis Purified Conjugate Precipitation2 Precipitation Purification->Precipitation2 Adjust Buffer & Method Storage Formulation & Storage Analysis->Storage Precipitation3 Precipitation Storage->Precipitation3 Add Excipients

Caption: Troubleshooting workflow for protein-PEG conjugate precipitation.

logical_relationship cluster_factors Influencing Factors cluster_solutions Preventative Strategies center_node Protein-PEG Conjugate Solubility Opt_Buffer Buffer Optimization center_node->Opt_Buffer Opt_Ratio Ratio Titration center_node->Opt_Ratio Excipients Use of Excipients (Sugars, Arginine) center_node->Excipients Gentle Gentle Handling center_node->Gentle Storage_Opt Storage Optimization center_node->Storage_Opt pH pH & Ionic Strength pH->center_node Ratio PEG:Protein Ratio Ratio->center_node Buffer Buffer Species Buffer->center_node Temp Temperature Temp->center_node PEG_props PEG Properties (MW, Structure) PEG_props->center_node

Caption: Factors influencing and strategies for preventing precipitation.

Validation & Comparative

Characterizing Acid-PEG4-NHS Ester Conjugates: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. Acid-PEG4-NHS ester is a common reagent used to link molecules to proteins, and mass spectrometry is an indispensable tool for verifying and characterizing these conjugates. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of this compound protein conjugates, complete with experimental data and detailed protocols to aid in method selection and implementation.

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. The this compound linker provides a discrete-length PEG chain (dPEG®), which offers the advantage of a homogenous product, simplifying analysis compared to traditional polydisperse PEG reagents. N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as the N-terminus and the epsilon-amino group of lysine residues on proteins, forming stable amide bonds. Accurate characterization of these conjugates is crucial to ensure the quality, efficacy, and safety of the final product. Mass spectrometry (MS) offers unparalleled capabilities for determining the molecular weight, confirming the covalent attachment of the linker, and identifying the sites of modification.

Comparison of Mass Spectrometry Techniques for PEGylated Protein Analysis

The choice of mass spectrometry technique for analyzing this compound conjugates depends on several factors, including the size of the protein, the desired level of detail, and the available instrumentation. The most common techniques employed are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS), and high-resolution mass spectrometry platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.

FeatureMALDI-TOF MSESI-LC/MSHigh-Resolution MS (Q-TOF, Orbitrap)
Principle Soft ionization of a co-crystallized sample with a matrix by a laser, followed by mass analysis based on time-of-flight.Soft ionization of analytes in solution by creating a fine spray of charged droplets, often coupled with liquid chromatography for separation.ESI-based techniques with mass analyzers capable of very high mass accuracy and resolution.
Mass Accuracy Moderate (typically within 100 ppm)Good (typically < 10 ppm)Excellent (typically < 5 ppm)
Resolution ModerateGoodVery High
Sensitivity High (femtomole to attomole range)High (femtomole to attomole range)Very High (sub-femtomole range)
Tolerance to Buffers/Salts HighLow (requires extensive sample cleanup)Low (requires extensive sample cleanup)
Analysis of Mixtures Can be challengingExcellent (due to LC separation)Excellent (due to LC separation and high resolution)
Structural Information (Fragmentation) Limited (post-source decay can provide some fragmentation)Good (Collision-Induced Dissociation - CID, Higher-energy C-trap Dissociation - HCD)Excellent (CID, HCD, Electron Transfer Dissociation - ETD)
Typical Applications Rapid screening, determination of average molecular weight and degree of PEGylation.[1]Detailed characterization of conjugate heterogeneity, separation of different PEGylated species, and peptide mapping.[2]In-depth structural characterization, precise mass determination, identification of modification sites, and analysis of complex mixtures.[3]

Experimental Protocols

I. Conjugation of this compound to a Model Protein

This protocol describes the general procedure for labeling a protein with an this compound.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin - BSA)

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal molar excess and reaction time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

II. MALDI-TOF MS Analysis of the Conjugate

Materials:

  • Purified protein conjugate

  • MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid)

  • MALDI target plate

Procedure:

  • Sample Preparation: Mix the purified conjugate solution 1:1 (v/v) with the MALDI matrix solution.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely at room temperature.

  • Data Acquisition: Acquire mass spectra in linear positive ion mode. The mass range should be set to encompass the expected molecular weights of the unmodified and modified protein.

  • Data Analysis: Determine the average molecular weight of the unmodified and conjugated protein. The mass shift corresponds to the mass of the attached Acid-PEG4 moiety. Multiple peaks may be observed, corresponding to different degrees of PEGylation (e.g., 1, 2, 3... PEG linkers attached).

III. ESI-LC/MS Analysis of the Conjugate

Materials:

  • Purified protein conjugate

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

  • Reversed-phase C4 or C8 column suitable for protein separation

Procedure:

  • Sample Preparation: Dilute the purified conjugate in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a concentration of 0.1-1 mg/mL.

  • LC Separation: Inject the sample onto the reversed-phase column. Elute the protein using a gradient of increasing acetonitrile concentration.

  • MS Analysis: The eluent is directly introduced into the ESI source of the mass spectrometer. Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein.

  • Data Deconvolution: The resulting mass spectrum will show a series of multiply charged ions. Use deconvolution software to transform this spectrum into a zero-charge spectrum, which will show the molecular weights of the different species present in the sample.

Fragmentation Analysis for Site Localization

To identify the specific amino acid residues where the this compound has attached, tandem mass spectrometry (MS/MS) is employed. This is typically done after proteolytic digestion of the conjugated protein.

Experimental Workflow for Fragmentation Analysis

G Protein_Conjugate Protein Conjugate Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Conjugate->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS1 MS Scan (Precursor Ion Selection) LC_Separation->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Data_Analysis Data Analysis (Sequence and Modification Site Identification) MS2->Data_Analysis

Caption: Workflow for identifying conjugation sites.

During CID or HCD, the peptide backbone fragments, producing b- and y-ions. The mass of the Acid-PEG4 linker will be attached to the fragment ion containing the modified lysine residue, allowing for precise localization. A common fragmentation pattern for the PEG linker itself involves the neutral loss of ethylene glycol units (44 Da). In-source fragmentation can also be utilized to simplify the spectra of PEGylated peptides by cleaving a portion of the PEG chain prior to MS/MS analysis.[4][5]

Chemical Structure and Reaction of this compound

G cluster_0 This compound + Protein Acid_PEG4_NHS This compound Conjugate Protein-PEG4-Acid Conjugate Acid_PEG4_NHS->Conjugate + Protein Protein (-NH2) Protein->Conjugate NHS NHS (leaving group) Conjugate->NHS +

Caption: Reaction of this compound with a primary amine on a protein.

Logical Framework for Technique Selection

The selection of the most appropriate mass spectrometry technique depends on the specific analytical question being addressed.

G node_result node_result Start What is the primary analytical goal? Goal Determine average MW and degree of PEGylation? Start->Goal Heterogeneity Characterize heterogeneity and isomeric forms? Goal->Heterogeneity No MALDI_TOF MALDI-TOF MS Goal->MALDI_TOF Yes Site_ID Identify specific conjugation sites? Heterogeneity->Site_ID No ESI_LCMS ESI-LC/MS Heterogeneity->ESI_LCMS Yes HRMS High-Resolution MS/MS (Q-TOF or Orbitrap) Site_ID->HRMS Yes

Caption: Decision tree for selecting a mass spectrometry technique.

Conclusion

The characterization of this compound conjugates by mass spectrometry is a critical step in the development of PEGylated biotherapeutics. MALDI-TOF MS provides a rapid method for assessing the overall success of the conjugation reaction. ESI-LC/MS offers a more detailed view of the product heterogeneity. For the most comprehensive analysis, including the precise identification of conjugation sites, high-resolution mass spectrometry techniques such as Q-TOF and Orbitrap MS are the methods of choice. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and consistency of their PEGylated protein products.

References

In Vivo Performance of Acid-PEG4-NHS Ester Linked Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of advanced therapeutics, the linkage of bioactive molecules to carrier systems is a critical determinant of their in vivo fate and efficacy. Among the various linker technologies, polyethylene glycol (PEG) linkers featuring an N-hydroxysuccinimide (NHS) ester have become a cornerstone for conjugating drugs to proteins, antibodies, and other biologics. This guide provides a comprehensive comparison of the in vivo performance of therapeutics linked with a specific, short-chain, discrete PEG linker, Acid-PEG4-NHS ester. We will delve into its performance relative to other PEG-based linkers and emerging alternatives, supported by experimental data and detailed protocols.

The Role and Reactivity of this compound

The this compound is a heterobifunctional linker, meaning it has two different reactive ends. The NHS ester readily reacts with primary amines, such as the lysine residues on the surface of proteins, to form stable amide bonds.[1][2] This reaction is typically carried out in a pH range of 7.2 to 8.5.[3][4] The "PEG4" designation indicates a discrete chain length of four ethylene glycol units, which imparts hydrophilicity to the conjugate, potentially improving solubility and reducing aggregation.[5] The terminal carboxylic acid group on the other end of the PEG chain can be used for further modifications or can remain as a free acid, influencing the overall charge of the conjugate.

The conjugation process is a critical step that can influence the final product's performance. A typical workflow for conjugating a therapeutic protein with an this compound linker is outlined below.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis Therapeutic Therapeutic Protein (with primary amines) Reaction_Mix Reaction Mixture (pH 7.2-8.5 buffer) Therapeutic->Reaction_Mix Add to buffer Linker This compound (in organic solvent, e.g., DMSO) Linker->Reaction_Mix Add dropwise Incubation Incubation (Room temp or 4°C) Reaction_Mix->Incubation Purification Purification (e.g., Desalting column) Incubation->Purification Stop reaction & purify Analysis Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Analysis Final_Product PEGylated Therapeutic Analysis->Final_Product

Figure 1: General workflow for conjugating a therapeutic protein with this compound.

In Vivo Performance Metrics: A Comparative Analysis

The in vivo performance of a PEGylated therapeutic is a multifactorial equation influenced by the PEG linker's length, the nature of the therapeutic, and the target indication. While specific data for the this compound is often embedded in broader studies, we can extrapolate and compare its likely performance characteristics based on the principles of PEGylation.

Pharmacokinetics

The length of the PEG chain is a major determinant of a conjugate's pharmacokinetic profile. Longer PEG chains generally lead to a longer circulation half-life by increasing the hydrodynamic radius of the molecule, thus reducing renal clearance.

Linker TypeTherapeutic ExampleKey Pharmacokinetic FindingReference
Short-chain PEG (e.g., PEG4) Trastuzumab (Antibody)Faster blood clearance compared to non-PEGylated counterpart in some contexts, but can improve tumor-to-blood ratios for imaging.
Longer-chain PEG (4 kDa) Affibody-Drug Conjugate2.5-fold increase in half-life compared to no PEG linker.
Longer-chain PEG (10 kDa) Affibody-Drug Conjugate11.2-fold increase in half-life compared to no PEG linker.
Non-PEG Linker Affibody-Drug ConjugateHalf-life of 19.6 minutes.

From this, it can be inferred that a short linker like this compound would offer a modest increase in half-life compared to the unconjugated therapeutic but significantly less than what would be achieved with longer PEG chains. This can be advantageous in applications where rapid clearance from systemic circulation is desired to minimize off-target toxicity, while still benefiting from the improved solubility and stability conferred by the PEG moiety.

Biodistribution and Tumor Accumulation

The biodistribution of a PEGylated therapeutic is also influenced by the PEG linker. Longer PEG chains can sometimes lead to increased accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen. The "PEG dilemma" refers to the observation that pre-existing anti-PEG antibodies in a significant portion of the population can lead to accelerated blood clearance of PEGylated therapeutics. Shorter PEG chains like PEG4 may be less immunogenic, though this is an area of ongoing research.

In Vivo Efficacy

The ultimate goal of a therapeutic is its efficacy. The choice of linker can impact efficacy in several ways. While longer PEG chains can increase circulation time, they can also introduce steric hindrance, potentially reducing the binding affinity of the therapeutic to its target. This can lead to a decrease in in vitro cytotoxicity, as seen in some antibody-drug conjugates (ADCs).

For instance, in a study with affibody-based drug conjugates, a 10 kDa PEG linker led to a 22-fold reduction in in vitro cytotoxicity compared to a non-PEGylated conjugate. However, the significantly prolonged half-life resulted in superior in vivo tumor growth inhibition. This highlights a critical trade-off between in vitro potency and in vivo performance that must be optimized for each therapeutic. A short linker like this compound is expected to have a minimal impact on the binding affinity of the parent molecule due to its limited size, which could be beneficial for therapeutics where target engagement is highly sensitive to steric hindrance.

Comparison with Alternative Linker Technologies

The limitations of PEG, including potential immunogenicity and non-biodegradability, have spurred the development of alternative linker technologies.

Linker TechnologyKey AdvantagesPotential DisadvantagesReference
Polysarcosine (PSar) Biocompatible, biodegradable, low immunogenicity. Can outperform PEG in high drug-to-antibody ratio ADCs.Newer technology with less established clinical data.
Polypeptides Biodegradable, low immunogenicity, tunable properties through amino acid sequence engineering.Can be more complex to synthesize than PEG.
Polysaccharides (e.g., Dextran) Natural polymers, generally biocompatible and biodegradable.Can have batch-to-batch variability.

These alternatives offer promising avenues for the next generation of bioconjugates, addressing some of the key drawbacks of PEG.

The signaling pathway targeted by the therapeutic is independent of the linker used for conjugation. However, the efficiency of reaching and modulating that pathway in vivo is directly impacted by the linker's properties. For example, in the context of an antibody-drug conjugate (ADC) targeting a cancer cell surface receptor, the overall process is depicted below.

G cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular Events ADC_circ ADC in Bloodstream (Linker influences half-life) ADC_tumor ADC Accumulation in Tumor ADC_circ->ADC_tumor EPR Effect Receptor Target Receptor on Cancer Cell Surface ADC_tumor->Receptor Binding Internalization Internalization of ADC-Receptor Complex Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Drug_Release Drug Release (Linker stability is key) Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

References

A Comparative Guide to Spectroscopic Analysis of Protein Modification with Acid-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of protein modification using Acid-PEG4-NHS ester with alternative PEGylation strategies. It includes supporting experimental data from spectroscopic analysis to facilitate informed decisions in bioconjugation, drug development, and proteomics.

Introduction to Protein PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely employed strategy to enhance the therapeutic properties of biomolecules. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation and immunogenic responses. This compound is a specific reagent that facilitates this process by reacting with primary amines on the protein surface.

Comparison of Protein PEGylation Reagents

The choice of PEGylation reagent is critical and depends on the desired outcome, such as site-specificity and the stability of the resulting conjugate. This section compares this compound with a common alternative, mPEG-aldehyde.

FeatureThis compoundmPEG-Aldehyde
Reactive Group N-Hydroxysuccinimide (NHS) esterAldehyde
Target Residue Primary amines (Lysine, N-terminus)Primary amines (preferentially N-terminus at controlled pH)
Reaction Chemistry AcylationReductive Amination
Resulting Linkage Stable amide bondStable secondary amine bond
Reaction pH 7.2 - 9.0[1]5.0 - 8.0 (N-terminal selectivity favored at lower pH)[2]
Selectivity Generally non-selective, targets accessible primary amines.Higher potential for N-terminal selectivity under acidic conditions.[3][4]
Key Advantage High reactivity and a straightforward, one-step protocol.Greater control over site-specificity, minimizing impact on protein activity.[2]
Key Disadvantage Can lead to a heterogeneous mixture of products.Requires a reducing agent (e.g., sodium cyanoborohydride).
Stability The resulting amide bond is highly stable.The resulting secondary amine bond is highly stable.

Experimental Protocols

Detailed methodologies for protein modification are crucial for reproducibility and comparison.

Protocol 1: Protein Modification with this compound

This protocol outlines the general steps for labeling a protein with this compound. Optimization of the molar excess of the PEG reagent and reaction time may be necessary for specific proteins.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Sample: Ensure the protein is in an amine-free buffer at the desired concentration.

  • Prepare PEG Reagent: Immediately before use, dissolve the this compound in DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis against a suitable buffer.

Protocol 2: N-terminal Protein Modification with mPEG-Aldehyde

This protocol is for the site-specific PEGylation of the N-terminus of a protein using mPEG-aldehyde via reductive amination.

Materials:

  • Protein solution (1-10 mg/mL in a suitable reaction buffer, e.g., 100 mM MES or sodium acetate, pH 5.0-6.0)

  • mPEG-aldehyde

  • Anhydrous DMSO or DMF

  • Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1 M in water)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Sample: Buffer exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Reagents: Prepare a stock solution of mPEG-aldehyde in DMSO or DMF. Prepare a fresh solution of sodium cyanoborohydride in the reaction buffer.

  • Schiff Base Formation: Add a 20- to 50-fold molar excess of the mPEG-aldehyde to the protein solution. Incubate at room temperature for 30-60 minutes.

  • Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching (Optional): Add the quenching solution to consume any unreacted aldehyde.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis.

Spectroscopic Analysis of PEGylated Proteins

A suite of spectroscopic techniques is employed to characterize the modified protein, confirming the extent of PEGylation and assessing any structural changes.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for quantifying protein concentration and the degree of PEGylation, particularly if the PEG reagent contains a chromophore.

  • Principle: The protein concentration is determined by measuring the absorbance at 280 nm. If the PEG linker has a unique absorbance, this can be used to quantify the attached PEG.

  • Expected Results: An increase in absorbance at a wavelength specific to the PEG reagent after modification. The protein's absorbance spectrum may also show subtle shifts depending on the modification.

Table 2: Illustrative UV-Vis Spectroscopy Data

SampleA280PEG-Specific AbsorbanceDegree of PEGylation (Calculated)
Unmodified Protein1.250.050
PEGylated Protein1.200.452.1
Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to probe changes in the local environment of aromatic amino acid residues (tryptophan, tyrosine) upon PEGylation.

  • Principle: Changes in the fluorescence emission spectrum (intensity and maximum emission wavelength) of tryptophan residues can indicate conformational changes in the protein. If a fluorescently labeled PEG is used, the fluorescence intensity can directly quantify the degree of PEGylation.

  • Expected Results: A shift in the maximum emission wavelength (blue or red shift) and a change in fluorescence intensity can be observed. A blue shift often suggests the tryptophan residue has moved to a more hydrophobic environment, which can occur upon PEGylation. Studies have also shown that the presence of PEG can enhance the fluorescence of some proteins.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for assessing the secondary and tertiary structure of proteins.

  • Principle: Far-UV CD (190-250 nm) provides information about the protein's secondary structure (α-helix, β-sheet content), while near-UV CD (250-350 nm) is sensitive to the tertiary structure and the environment of aromatic amino acids.

  • Expected Results: PEGylation can sometimes lead to a decrease in the CD signal, suggesting a change in the secondary structure. However, in many cases, PEGylation does not significantly alter the secondary or tertiary structure of the protein, as observed by minimal changes in the CD spectra.

Table 3: Illustrative Circular Dichroism Data

Sample[θ] at 222 nm (deg cm² dmol⁻¹)α-Helix Content (%)
Unmodified Protein-12,50035
PEGylated Protein-11,80033
Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the covalent modification of proteins and determining the degree of PEGylation with high accuracy.

  • Principle: Techniques like MALDI-TOF or ESI-MS are used to measure the molecular weight of the unmodified and PEGylated protein. The mass difference corresponds to the mass of the attached PEG moieties.

  • Expected Results: The mass spectrum of the PEGylated protein will show a series of peaks corresponding to the protein with one, two, or more PEG chains attached. This allows for the determination of the distribution of PEGylated species.

Mandatory Visualizations

experimental_workflow cluster_modification Protein Modification cluster_analysis Spectroscopic Analysis p Protein Solution reaction Conjugation Reaction p->reaction Amine-free buffer (pH 7.2-9.0) reagent This compound reagent->reaction purification Purified PEGylated Protein reaction->purification Quenching & Purification uv_vis UV-Vis Spectroscopy fluorescence Fluorescence Spectroscopy cd Circular Dichroism ms Mass Spectrometry purification->uv_vis purification->fluorescence purification->cd purification->ms

Caption: Experimental workflow for protein modification and subsequent spectroscopic analysis.

comparison_pathway cluster_nhs This compound Pathway cluster_aldehyde mPEG-Aldehyde Pathway (Alternative) start Protein with Primary Amines nhs_reaction Acylation Reaction (pH 7.2-9.0) start->nhs_reaction schiff_base Schiff Base Formation (pH 5.0-8.0) start->schiff_base nhs_reagent This compound nhs_reagent->nhs_reaction nhs_product Heterogeneous PEGylated Protein (Stable Amide Bond) nhs_reaction->nhs_product aldehyde_reagent mPEG-Aldehyde aldehyde_reagent->schiff_base reduction Reduction with NaCNBH3 schiff_base->reduction aldehyde_product Site-Selective PEGylated Protein (Stable Secondary Amine Bond) reduction->aldehyde_product

Caption: Comparison of reaction pathways for protein PEGylation with NHS ester and aldehyde reagents.

References

The Role of Acid-PEG4-NHS Ester in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, particularly in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the diverse array of available linkers, Acid-PEG4-NHS ester has emerged as a versatile and widely utilized tool. This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates a four-unit polyethylene glycol (PEG) spacer. One terminus features a carboxylic acid group, which can be activated, while the other end is an N-hydroxysuccinimide (NHS) ester. The NHS ester is highly reactive towards primary amines, such as the lysine residues on the surface of proteins, forming stable amide bonds. This reactivity makes it a valuable tool for conjugating small molecule drugs, peptides, or other moieties to antibodies and other protein-based therapeutics. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, contributing to improved pharmacokinetic profiles.

Comparison of this compound with Alternative Linkers

The selection of a linker significantly impacts the stability, efficacy, and safety of a drug conjugate. Below is a comparative analysis of this compound against other commonly used linkers in drug discovery.

Quantitative Data Summary

The following tables summarize key performance indicators for different linker types based on data from various preclinical studies. It is important to note that direct comparisons can be challenging as the data is often generated using different antibodies, payloads, and experimental models.

Table 1: Comparison of Linker Types in Antibody-Drug Conjugate (ADC) Performance

Linker TypeKey FeaturesTypical Drug-to-Antibody Ratio (DAR)Plasma Stability (Half-life)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference
This compound Hydrophilic PEG spacer, amine-reactive NHS ester4-8Moderate to HighPotentSignificant[1]
SMCC (non-PEGylated) Non-cleavable, amine and thiol reactive2-4HighModerate to PotentModerate to Significant[2]
PEG8-Maleimide Longer hydrophilic PEG spacer, thiol-reactive maleimide4-8HighPotentSignificant[3]
Valine-Citrulline (VC) (Cleavable) Enzymatically cleavable peptide linker2-4Lower (designed for cleavage)Highly PotentVery Significant[]

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

PEG Linker LengthPlasma Exposure (AUC)Tumor ExposureTumor to Plasma RatioTumor Growth InhibitionReference
Non-PEGylated Control BaselineBaselineBaseline11%[3]
PEG2 IncreasedIncreasedSimilar to Control35-45%
PEG4 Further IncreasedFurther IncreasedSimilar to Control35-45%
PEG8 Significantly IncreasedSignificantly IncreasedSignificantly Higher75-85%
PEG12 Significantly IncreasedSignificantly IncreasedSignificantly Higher75-85%
PEG24 Significantly IncreasedSignificantly IncreasedSignificantly Higher75-85%

Table 3: Comparison of Linker Length in PROTAC Performance (Hypothetical BRD4 Degrader)

PEG Linker LengthDegradation (DC50)Cell Permeability (PAMPA)In Vivo Half-lifeReference
PEG3 25 nMHigh4 hours
PEG4 15 nMModerate6 hours
PEG5 10 nMModerate8 hours
PEG6 20 nMLow7 hours

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of drug conjugates. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Antibody-Drug Conjugation using this compound
  • Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines.

  • Linker-Payload Activation: The carboxylic acid of the linker-payload construct is activated to an NHS ester using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Conjugation Reaction: A 5 to 20-fold molar excess of the activated this compound-payload is added to the antibody solution. The reaction is typically incubated for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: The reaction is quenched by adding an excess of a primary amine-containing buffer, such as Tris-HCl, to consume any unreacted NHS esters.

  • Purification: The resulting ADC is purified from unconjugated linker-payload and other reagents using techniques like size-exclusion chromatography (SEC) or dialysis.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay
  • Incubation: The ADC is incubated in plasma from the desired species (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 72, 96 hours).

  • Sample Collection: Aliquots are taken at each time point and stored at -80°C until analysis.

  • Analysis: The stability of the ADC is assessed by measuring the amount of intact ADC and the release of the payload over time. This can be done using techniques like ELISA to quantify the total antibody and LC-MS/MS to quantify the free payload.

  • Data Analysis: The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point to determine the stability profile.

Protocol 3: In Vivo Pharmacokinetics Study in Rodents
  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: ADCs with different linkers are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 96 hr) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using a validated ELISA that detects the antibody portion of the conjugate.

  • Data Analysis: The plasma concentration-time data is used to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using non-compartmental analysis.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in drug discovery.

G cluster_0 ADC Synthesis Workflow Antibody Antibody Conjugation Conjugation Antibody->Conjugation Acid-PEG4-NHS_ester_Payload This compound -Payload Acid-PEG4-NHS_ester_Payload->Conjugation Purification Purification Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC G cluster_1 PROTAC Mechanism of Action Target_Protein Target Protein Ternary_Complex Ternary Complex Formation Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation G Linker_Comparison Linker Type This compound SMCC PEG8-Maleimide Valine-Citrulline Key Feature Hydrophilic, Amine-reactive Non-PEG, Thiol/Amine-reactive Hydrophilic, Thiol-reactive Cleavable, Peptide-based Primary Application ADCs, PROTACs ADCs ADCs ADCs

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Acid-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step plan for the proper disposal of Acid-PEG4-NHS ester, a bifunctional crosslinker commonly used in bioconjugation and drug delivery research. Adherence to these procedures will minimize risks and ensure compliance with institutional and regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The NHS ester moiety is moisture-sensitive and can react with nucleophiles, including biological amines.

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecification
Eye Protection Safety glasses or chemical splash goggles
Hand Protection Nitrile or other chemically resistant gloves
Protective Clothing Laboratory coat
Respiratory Protection Use in a well-ventilated area. A dust mask (e.g., N95) is recommended when handling the solid powder to avoid inhalation.[1]

Disposal Procedures for Different Waste Streams

The proper disposal method for this compound is contingent on its physical state and concentration. All waste generated should be considered chemical waste and must be segregated from regular trash.

All waste streams containing this compound must be collected in designated, clearly labeled, and sealed waste containers. The container material should be compatible with the chemical and any solvents used (e.g., high-density polyethylene for solutions in DMSO or DMF).[1]

A. Unused or Expired Solid this compound

  • Do Not Dispose of in Regular Trash: Solid powder should never be discarded in the regular laboratory or municipal trash.

  • Collection: The original vial containing the unused or expired product should be securely sealed.

  • Professional Disposal: This sealed container must be transferred to a licensed chemical waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal in accordance with local regulations.[2]

B. Concentrated Solutions (e.g., in DMSO, DMF, DCM)

  • Collection: Collect all concentrated stock solutions in a sealed and labeled hazardous waste container designated for organic solvent waste.[2]

  • No Drain Disposal: Never dispose of concentrated solutions of this compound or the organic solvents it is dissolved in down the drain.[1]

  • Rinsate Collection: When rinsing glassware that held concentrated solutions, the initial rinse should be collected as hazardous waste. Subsequent rinses with water may be permissible for drain disposal, but it is crucial to consult your local EHS guidelines.

  • Professional Disposal: Arrange for the collection of the organic waste container by a licensed chemical waste disposal contractor.

C. Dilute Aqueous Solutions and Reaction Mixtures

For dilute aqueous solutions, the reactive NHS ester group should be deactivated prior to collection for disposal. This is achieved through hydrolysis or quenching.

  • Hydrolysis: The NHS ester group readily hydrolyzes in aqueous solutions, a reaction that is accelerated at neutral to high pH (7.2-8.5). This process converts the reactive ester to a more stable carboxylic acid.

  • Quenching: A more rapid and definitive method to neutralize the NHS ester is to add a quenching reagent containing a primary amine, such as Tris or glycine.

The following workflow outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Start: Identify this compound Waste cluster_1 Waste Streams cluster_2 Action cluster_3 Final Disposal start Identify Waste Type solid Solid (Unused/Expired) start->solid organic Concentrated Organic Solution (e.g., in DMSO, DMF) start->organic aqueous Dilute Aqueous Solution (Reaction Mixture) start->aqueous collect_solid Collect in sealed, labeled container solid->collect_solid collect_organic Collect in labeled organic waste container organic->collect_organic deactivate Deactivate NHS Ester aqueous->deactivate ehs Dispose via Licensed Chemical Waste Service / EHS collect_solid->ehs collect_organic->ehs collect_aqueous Collect in labeled aqueous waste container deactivate->collect_aqueous After deactivation collect_aqueous->ehs

Caption: Disposal workflow for this compound.

Experimental Protocol: Deactivation of NHS Ester in Aqueous Solutions

This protocol provides a method for neutralizing the reactive NHS ester in dilute aqueous waste streams before their final collection.

Materials:

  • Aqueous waste containing this compound

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine solution

  • pH indicator strips or pH meter

  • Designated aqueous hazardous waste container

Procedure:

  • Prepare for Quenching: Ensure the aqueous waste solution is in a suitable container within a fume hood or well-ventilated area.

  • Check pH: Measure the pH of the waste solution. The quenching reaction is most efficient at a pH between 7.2 and 8.5. If necessary, adjust the pH using a suitable buffer. Avoid buffers containing primary amines if the intent is hydrolysis rather than quenching.

  • Add Quenching Reagent: Add the quenching buffer (1 M Tris-HCl or glycine) to the aqueous waste to a final concentration of 50-100 mM.

  • Incubate: Gently mix the solution and allow it to incubate at room temperature for at least 30 minutes to ensure the complete reaction of the NHS ester.

  • Collect for Disposal: Transfer the deactivated solution to the designated aqueous hazardous waste container.

  • Arrange for Pickup: Store the sealed waste container in a designated chemical waste storage area and arrange for pickup through your institution's EHS office.

Quantitative Data Summary

The stability and reactivity of the NHS ester are highly dependent on pH. The following table summarizes the half-life of NHS ester hydrolysis at different pH values.

pHTemperatureHalf-life of Hydrolysis
7.00°C4-5 hours
8.64°C10 minutes
Data sourced from Thermo Fisher Scientific.

Decontamination of Contaminated Labware

All reusable labware (e.g., glassware, stir bars) that has come into direct contact with this compound should be decontaminated.

  • Initial Rinse: For labware that contained concentrated organic solutions, the first rinse with the same solvent should be collected as hazardous waste.

  • Soaking: Immerse the labware completely in a 10% fresh bleach solution and let it soak for at least one hour.

  • Thorough Rinse: After soaking, rinse the labware thoroughly with water, followed by a final rinse with distilled water.

  • Drying: Allow the labware to air-dry completely before storage or reuse.

By implementing these detailed procedures, laboratory personnel can manage and dispose of this compound waste safely and effectively, fostering a secure research environment and ensuring regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acid-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Acid-PEG4-NHS ester, a valuable tool in bioconjugation, PROTAC development, and drug delivery systems. Adherence to these procedures will help ensure laboratory safety and the integrity of your experiments.

Immediate Safety and Handling Protocols

This compound is an amine-reactive compound that requires careful handling to prevent exposure and maintain its chemical stability. The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can readily hydrolyze, rendering it inactive.

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound in solid and solution forms.

PPE CategorySolid Form (Powder)Solution (in DMSO, DMF, etc.)
Eye Protection Safety glasses with side shields or chemical splash goggles[1][2]Chemical splash goggles[2]
Hand Protection Nitrile or other chemically resistant gloves[1]Nitrile or other chemically resistant gloves[1]
Body Protection Laboratory coatLaboratory coat
Respiratory Protection N95 dust mask or equivalent if handling large quantities or if dust is generatedWork in a well-ventilated area or a chemical fume hood. Respirator may be required for large volumes or high concentrations.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Eye Wash and Safety Shower: An accessible eye wash station and safety shower must be available in the immediate work area.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure minimizes risks and ensures the reagent's efficacy.

  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature. This prevents condensation of moisture inside the vial, which can hydrolyze the NHS ester.

  • Weighing (Solid Form): If working with the solid form, weigh the desired amount in a chemical fume hood. Avoid creating dust.

  • Dissolving: Dissolve the solid immediately before use. Do not prepare stock solutions for long-term storage, as the NHS ester will degrade. This compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Reaction Setup: When performing reactions, add the dissolved this compound solution to your amine-containing sample. The reaction is most efficient at a neutral to slightly basic pH (7-8.5). Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule.

  • Incubation: Incubate the reaction according to your experimental protocol.

  • Quenching: After the desired reaction time, quench any unreacted NHS ester. This can be done by adding a small molecule with a primary amine, such as Tris, glycine, or ethanolamine. Raising the pH to above 8.5 will also promote the hydrolysis of the unreacted NHS ester.

Storage and Stability

Proper storage is critical for maintaining the reactivity of this compound.

Storage ConditionRecommendation
Temperature Store at -20°C for long-term storage.
Atmosphere Store in a desiccated environment to protect from moisture. Consider storing under an inert atmosphere (e.g., argon or nitrogen) for enhanced stability.
Light Protect from light by using an amber vial or by wrapping the container in foil.
Solutions As a best practice, do not store solutions. Prepare them fresh for each use. If short-term storage is unavoidable, use an anhydrous solvent and store at -80°C.
Disposal Plan

All waste generated from the use of this compound should be considered chemical waste and disposed of according to institutional and local regulations.

Waste StreamDisposal Procedure
Unused/Expired Solid Collect in a designated, clearly labeled hazardous waste container. Do not dispose of in regular trash.
Concentrated Solutions Collect in a designated, sealed, and compatible hazardous waste container (e.g., high-density polyethylene for DMSO or DMF solutions).
Dilute Aqueous Solutions Before collection, ensure the reactive NHS ester is quenched by adjusting the pH to between 7 and 8.5 and allowing it to stand for several hours to hydrolyze. Collect in a designated aqueous hazardous waste container. Do not dispose of down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.
Contaminated Labware All solid materials that have come into contact with this compound (e.g., pipette tips, microcentrifuge tubes, gloves) should be collected in a designated solid hazardous waste container.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal start Start: Retrieve from -20°C Storage equilibrate Equilibrate Vial to Room Temperature start->equilibrate Prevent Condensation weigh Weigh Solid in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) weigh->dissolve Prepare Fresh add_to_sample Add to Amine-Containing Sample (pH 7-8.5) dissolve->add_to_sample incubate Incubate as per Protocol add_to_sample->incubate quench Quench Unreacted NHS Ester incubate->quench collect_solid Collect Solid Waste incubate->collect_solid Contaminated Labware collect_liquid Collect Liquid Waste quench->collect_liquid dispose Dispose as Hazardous Waste collect_liquid->dispose collect_solid->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.